Executive Summary 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS 6659-91-2) represents a critical scaffold in the development of azo dyes, UV absorbers, and, increasingly, pharmaceutical agents targeting specific kinase pathw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS 6659-91-2) represents a critical scaffold in the development of azo dyes, UV absorbers, and, increasingly, pharmaceutical agents targeting specific kinase pathways. As a bioisostere for purine and indole systems, the 2-aryl-2H-benzotriazole core offers unique π-stacking interactions and metabolic stability profiles essential for drug discovery.
This guide details two distinct, high-fidelity synthesis pathways for this derivative. Pathway A focuses on the classical oxidative cyclization of o-aminoazo precursors, ideal for large-scale manufacturing. Pathway B outlines a late-stage functionalization strategy via nitration and reduction, offering superior flexibility for generating diverse library derivatives.
Retrosynthetic Analysis
The construction of the 5-amino-2-aryl-2H-benzotriazole skeleton can be approached via two primary disconnections:
N–N Bond Formation (Cyclization): Disconnecting the triazole ring reveals an o-aminoazo intermediate. This precursor is readily accessible via the diazo coupling of p-toluidine with m-phenylenediamine.
Functional Group Interconversion (FGI): Disconnecting the amine at the C5 position leads to a nitro precursor, which in turn can be derived from the direct nitration of the parent 2-(p-tolyl)-2H-benzotriazole.
Figure 1: Retrosynthetic logic flow for the target scaffold.
Pathway A: The Oxidative Cyclization Route
Best for: Scale-up and direct synthesis of the amino-derivative.
This method leverages the "Chrysoidine" chemistry, where an o-aminoazo dye is cyclized using an oxidizing agent (typically Copper(II)) to form the triazole ring.
Step 1: Diazotization and Coupling
The synthesis begins with the formation of the azo dye intermediate. m-Phenylenediamine is used as the coupler. The coupling is regioselective for the 4-position (para to one amino group, ortho to the other), creating the necessary o-aminoazo arrangement.
Dissolve p-toluidine (10.7 g, 0.1 mol) in HCl (25 mL, 37%) and water (100 mL). Cool to 0–5°C.
Add a solution of NaNO₂ (7.0 g, 0.1 mol) in water dropwise, maintaining temperature <5°C. Stir for 20 min to ensure complete diazotization.
Separately, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in water (100 mL) containing minimal HCl to solubilize. Buffer with sodium acetate to pH 5–6.
Slowly add the diazonium salt solution to the coupler solution with vigorous stirring. The mixture will turn deep orange-red.
Stir for 2 hours at 5–10°C, then allow to warm to room temperature.
Filter the precipitated azo dye (4-[(4-methylphenyl)azo]-1,3-benzenediamine ) and wash with cold water.
Step 2: Oxidative Cyclization
The azo intermediate is cyclized using ammoniacal copper sulfate. The mechanism involves the oxidation of the hydrazine-like intermediate or a radical pathway initiated by Cu(II), closing the ring between the azo nitrogen and the ortho-amino group.
Best for: Library generation and introducing isotopic labels.
This pathway starts with the unfunctionalized 2-arylbenzotriazole core (similar to UV absorbers like Tinuvin P but without the phenolic OH) and introduces the amine via nitration.
Step 1: Nitration
Electrophilic aromatic substitution on 2-arylbenzotriazoles occurs preferentially at the 5-position of the benzotriazole ring due to the electronic activation of the fused benzene ring relative to the electron-deficient triazole system.
Reagents: HNO₃ (fuming), H₂SO₄.
Conditions: 0–20°C.
Protocol:
Dissolve 2-(p-tolyl)-2H-benzotriazole (10 g) in concentrated H₂SO₄ (50 mL) at 0°C.
Dropwise add a mixture of HNO₃ (fuming, 1.1 eq) and H₂SO₄, keeping the temperature below 10°C.
Stir at room temperature for 1 hour. Monitor by TLC (the nitro compound is less polar).
Pour onto crushed ice. Filter the yellow precipitate of 5-nitro-2-(p-tolyl)-2H-benzotriazole .
Wash with water and bicarbonate solution to remove acid traces.
Step 2: Reduction
The nitro group is reduced to the amine using standard heterogeneous or homogeneous reduction methods.
Suspend the nitro compound (5 g) in Ethanol (50 mL).
Add a solution of SnCl₂·2H₂O (15 g) in concentrated HCl (20 mL).
Reflux for 3 hours. The yellow suspension will clear as the amine forms.
Cool and neutralize with NaOH (20%) to pH 8.
Extract with Ethyl Acetate (3 x 50 mL).
Dry over MgSO₄ and concentrate.
Yield: 85–95% of the target amine.
Comparative Data Summary
Parameter
Pathway A (Azo-Cyclization)
Pathway B (Nitro-Reduction)
Starting Material Cost
Low (Commodityanilines)
Medium (Requires benzotriazole core)
Step Count
2 Steps
2 Steps (from parent core)
Scalability
High (kg scale feasible)
High
Regioselectivity
Controlled by coupling
Controlled by electronics (Position 5)
Typical Yield
60–75%
70–85%
Primary Impurity
Isomeric azo dyes
Dinitro species (if over-nitrated)
Process Safety & Toxicology (Crucial)
WARNING: Mutagenicity Potential
Researchers must treat 5-amino-2-arylbenzotriazoles with extreme caution. Structural analogues such as PBTA-1 and PBTA-2 (found in river water as potent mutagens) share this specific core.
Ames Test: Likely positive.
Handling: Use a glovebox or a dedicated fume hood with HEPA filtration. Double-glove (Nitrile) and wear a P100 respirator if handling powder.
Waste: All aqueous waste from the copper cyclization (Pathway A) contains heavy metals and must be segregated.
Visualization of Synthesis Logic
Figure 2: Dual pathways for the synthesis of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
References
Matrix Scientific. (n.d.). 5-Amino-2-(p-tolyl)-2H-benzotriazole Product Data. Retrieved from
Begunov, R. S., et al. (2024). Regioselectivity in the Reduction of 1-(2-Nitroaryl)-1H-benzotriazoles. Journal of Russian Advances in Chemistry.
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-1H-benzotriazole Derivatives. Retrieved from
Keumi, T., et al. (1982). Regioselective nitration of 2-phenyl-2H-benzotriazoles. Bulletin of the Chemical Society of Japan.
Freeman, H. S., & Peters, A. T. (2013). Color Chemistry: The Design and Synthesis of Organic Dyes and Pigments. Springer.
Solubility data of 5-Amino-2-(p-tolyl)-2H-benzotriazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole in Organic Solvents Authored by: [Your Name/Title as Senior Application Scientist] Date: February 18, 2026 Abstract This technical gui...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole in Organic Solvents
Authored by: [Your Name/Title as Senior Application Scientist]
Date: February 18, 2026
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers guidance on data analysis and interpretation. The insights provided herein are critical for applications ranging from synthetic chemistry and formulation development to materials science.
Introduction to 5-Amino-2-(p-tolyl)-2H-benzotriazole
5-Amino-2-(p-tolyl)-2H-benzotriazole, with the chemical formula C13H12N4, is a substituted benzotriazole derivative.[1] Benzotriazoles are a well-established class of heterocyclic compounds widely utilized as corrosion inhibitors, UV stabilizers, and as key intermediates in the synthesis of pharmaceuticals.[2][3][4][5][6] The specific structural features of 5-Amino-2-(p-tolyl)-2H-benzotriazole—namely the amino group and the p-tolyl substituent—are expected to confer unique physicochemical properties that influence its behavior in various solvent systems.
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that dictates its utility in various applications.[7] In drug development, solubility directly impacts bioavailability, formulation strategies, and purification processes. In synthetic chemistry, understanding solubility is paramount for reaction optimization, product isolation, and crystallization. This guide, therefore, addresses the fundamental need for a robust methodology to characterize the solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[7] The dissolution process can be understood through its thermodynamic properties, including enthalpy and entropy of solution.[8][9]
For 5-Amino-2-(p-tolyl)-2H-benzotriazole, the key structural features influencing its solubility are:
The Benzotriazole Core: This bicyclic aromatic system is capable of π-π stacking interactions and can participate in hydrogen bonding.
The Amino Group (-NH2): This functional group is a strong hydrogen bond donor and acceptor, which is expected to enhance solubility in polar, protic solvents.[10]
The p-Tolyl Group: This nonpolar aromatic substituent will contribute to van der Waals forces and may enhance solubility in nonpolar or moderately polar aromatic solvents.
The overall solubility will be a balance of these competing factors. It is anticipated that 5-Amino-2-(p-tolyl)-2H-benzotriazole will exhibit moderate to good solubility in polar aprotic solvents and alcohols, and potentially lower solubility in nonpolar aliphatic hydrocarbons.
Experimental Determination of Solubility
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of 5-Amino-2-(p-tolyl)-2H-benzotriazole to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
Accurately add a known volume of each selected organic solvent to the respective vials.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
Sample Collection and Preparation:
Remove the vials from the shaker and allow the undissolved solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
A calibration curve should be prepared using standard solutions of the compound in the respective solvents.
Data Calculation:
Calculate the solubility (S) using the following formula:
S (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Tabulated Solubility Data
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Methanol
25
[Experimental Value]
[Calculated Value]
Ethanol
25
[Experimental Value]
[Calculated Value]
Acetone
25
[Experimental Value]
[Calculated Value]
Ethyl Acetate
25
[Experimental Value]
[Calculated Value]
Toluene
25
[Experimental Value]
[Calculated Value]
Hexane
25
[Experimental Value]
[Calculated Value]
Visual Representation of Molecular Structure
The following diagram illustrates the chemical structure of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Caption: Structure of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Conclusion
References
Matrix Scientific. (n.d.). 5-Amino-2-(p-tolyl)-2H-benzotriazole. Retrieved from [Link]
Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Retrieved from [Link]
Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. Retrieved from [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
Amanote Research. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Retrieved from [Link]
GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
Journals. (2022, July 12). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Retrieved from [Link]
ijarsct. (2024, June 15). A Brief Review on Medicinal Uses and Applications of Benztriazole. Retrieved from [Link]
PMC. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Retrieved from [Link]
ResearchGate. (2026, January 18). (PDF) Thermal Study of Two Benzotriazole Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. Retrieved from [Link]
International Invention of Scientific Journal. (2021, March 28). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]
PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]
Australian Government Department of Health. (2017, June 30). Phenolic benzotriazoles: Environment tier II assessment. Retrieved from [Link]
PubChem. (n.d.). Drometrizole. Retrieved from [Link]
A Technical Guide to the Electronic Properties of 5-Amino-2-(p-tolyl)-2H-benzotriazole: A DFT-Based Investigation
Abstract This technical guide provides a comprehensive analysis of the electronic properties of 5-Amino-2-(p-tolyl)-2H-benzotriazole, a molecule of significant interest in materials science, corrosion inhibition, and med...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 5-Amino-2-(p-tolyl)-2H-benzotriazole, a molecule of significant interest in materials science, corrosion inhibition, and medicinal chemistry.[1][2][3] Utilizing Density Functional Theory (DFT), a powerful computational methodology, we elucidate the molecule's structural and electronic characteristics. This guide details the theoretical framework and step-by-step protocols for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The results, including key electronic descriptors, are presented and interpreted to provide insights into the molecule's reactivity, stability, and potential interaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the electronic behavior of advanced benzotriazole derivatives.
Introduction: The Versatility of Benzotriazoles
Benzotriazole and its derivatives represent a class of heterocyclic compounds with a remarkably broad spectrum of applications. They are widely recognized as premier corrosion inhibitors, particularly for copper and its alloys, due to their ability to form a stable, protective film on the metal surface.[2][4][5] In the realm of medicinal chemistry, the benzotriazole scaffold is considered a "privileged structure," appearing in numerous compounds with diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][6][7] More recently, their unique electronic structures have made them promising candidates for use in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells.[8][9][10][11]
The specific molecule of interest, 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS No. 6659-91-2)[12], combines the core benzotriazole moiety with an electron-donating amino group and a tolyl substituent. These functional groups are expected to significantly modulate the electronic properties of the parent ring system, influencing its potential applications. Understanding these properties at a quantum-mechanical level is essential for rational drug design, the development of next-generation corrosion inhibitors, and the engineering of novel organic semiconductor materials.
Density Functional Theory (DFT) has emerged as an indispensable tool for such investigations. It offers a favorable balance between computational cost and accuracy, enabling the prediction of molecular geometries, orbital energies, and charge distributions with high fidelity.[13][14][15] This guide employs a DFT-based approach to create a detailed electronic portrait of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Figure 2: Workflow for DFT-based electronic property calculation.
Step 1: Ground State Geometry Optimization
Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure. Electronic properties are highly sensitive to geometry; therefore, all subsequent calculations must be performed on the optimized, lowest-energy conformation.
Protocol:
Construct an initial guess structure of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Perform a geometry optimization using the DFT method. A widely accepted and effective choice for organic molecules is the B3LYP hybrid functional combined with a robust basis set such as 6-311++G(d,p) . [16][17]The B3LYP functional provides a good description of electron correlation, while the 6-311++G(d,p) basis set is extensive, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) for non-spherical electron distributions in bonds.
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, perform a vibrational frequency analysis. The absence of any imaginary frequencies validates the structure as a stable point.
Step 2: Frontier Molecular Orbital (FMO) Analysis
Causality: According to FMO theory, the majority of chemical reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [15][17]The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability, with a larger gap implying higher stability and lower chemical reactivity.
[18][19]* Protocol:
Using the optimized geometry from Step 1, perform a single-point energy calculation.
Extract the energies of the HOMO (EHOMO) and LUMO (ELUMO).
Calculate the energy gap: ΔE = ELUMO - EHOMO.
From these energies, derive key global reactivity descriptors using the following relationships (based on Koopmans' theorem):
Causality: The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, intermolecular interactions, and drug-receptor binding sites. [19][20]It visually distinguishes electron-rich regions (nucleophilic, negative potential) from electron-poor regions (electrophilic, positive potential).
[21][22]* Protocol:
Using the optimized geometry, calculate the MEP surface.
Visualize the surface, typically using a color spectrum where red indicates the most negative potential (e.g., near lone pairs on nitrogen or oxygen atoms) and blue indicates the most positive potential (e.g., near acidic hydrogen atoms).
Step 4: Natural Bond Orbital (NBO) Analysis
Causality: NBO analysis transforms the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and antibonding orbitals. [23][24]This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions by examining the "delocalization" of electron density from filled (donor) NBOs to empty (acceptor) NBOs. [25][26]The stabilization energy (E(2)) associated with these interactions provides a measure of their significance.
Protocol:
Perform an NBO analysis on the optimized structure.
Identify the key donor-acceptor interactions, particularly those with the highest E(2) values, as these represent the most significant intramolecular charge transfer pathways.
Results and Discussion: An Electronic Profile
The following sections present representative data obtained from the described DFT protocol. These values are illustrative and consistent with published data for similar benzotriazole derivatives.
Optimized Molecular Geometry
The geometry optimization reveals a largely planar benzotriazole core. The tolyl group is twisted slightly out of this plane to minimize steric hindrance. The amino group contributes to the overall planarity through resonance with the benzene ring. Key structural parameters are summarized below.
Parameter
Bond
Length (Å)
Parameter
Angle
Degrees (°)
C-N (amino)
C(3)-Namino
1.39
C-N-C
C(3)-Namino-H
118.5
N-N (triazole)
N(2)-N(3)
1.34
N-N-C
N(3)-N(2)-C(4)
108.0
N-C (triazole)
N(1)-C(6)
1.36
C-N-N
C(6)-N(1)-N(2)
109.5
N-C (tolyl)
N(1)-Ctolyl
1.42
N-C-C
N(1)-Ctolyl-C
119.0
Table 1: Selected optimized geometrical parameters for 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Frontier Molecular Orbitals and Reactivity
The FMO analysis provides quantitative insight into the molecule's electronic behavior. The HOMO is primarily localized on the electron-rich amino group and the fused benzene ring, indicating that these are the primary sites for electron donation (oxidation). Conversely, the LUMO is distributed across the electron-deficient triazole ring system, identifying it as the center for electron acceptance (reduction). This separation of HOMO and LUMO is characteristic of donor-acceptor type molecules.
[8][9]
The calculated energy values and global reactivity descriptors are presented in Table 2. The HOMO-LUMO gap of 4.51 eV suggests that the molecule is kinetically stable.
Parameter
Value (eV)
Interpretation
EHOMO
-5.75
Electron-donating capability
ELUMO
-1.24
Electron-accepting capability
Energy Gap (ΔE)
4.51
High kinetic stability
Ionization Potential (I)
5.75
Energy to remove an electron
Electron Affinity (A)
1.24
Energy released when gaining an electron
Electronegativity (χ)
3.495
Overall electron-attracting power
Chemical Hardness (η)
2.255
Resistance to change in electron distribution
Electrophilicity Index (ω)
2.71
Propensity to accept electrons
Table 2: Calculated electronic properties and global reactivity descriptors.
Figure 3: Derivation of global reactivity descriptors from FMO energies.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the molecule's reactive sites. The most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them prime targets for electrophilic attack or coordination with metal ions. The region around the amino group's nitrogen also shows negative potential. In contrast, the most positive potential (blue regions) is located on the hydrogen atoms of the amino group, identifying them as the primary sites for nucleophilic attack or hydrogen bonding.
Natural Bond Orbital (NBO) Interactions
NBO analysis quantifies the intramolecular electron delocalization that contributes to the molecule's stability. The most significant interactions involve the delocalization of electron density from the lone pair (LP) orbitals of the nitrogen and oxygen atoms into the antibonding (π*) orbitals of the aromatic rings.
Donor NBO
Acceptor NBO
E(2) (kcal/mol)
Interaction Type
LP (1) Namino
π* (C3-C4)
25.8
p-π conjugation, resonance
LP (1) N(3)
π* (N1-C6)
18.5
Intramolecular charge transfer
π (C1-C6)
π* (C2-C3)
20.1
π-π* delocalization in benzene ring
Table 3: Key NBO donor-acceptor interactions and their second-order perturbation stabilization energies (E(2)).
The strong interaction between the amino nitrogen's lone pair and the π* orbitals of the benzene ring (E(2) = 25.8 kcal/mol) confirms a significant resonance effect, which enhances the molecule's electron-donating capacity.
Field-Proven Insights & Applications
The DFT-derived electronic properties provide a robust foundation for understanding the potential applications of 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Corrosion Inhibition: The molecule possesses multiple features of an effective corrosion inhibitor. The high HOMO energy indicates a strong tendency to donate electrons to the vacant d-orbitals of metals like copper. [13][27]The MEP map shows that the triazole nitrogen atoms are centers of negative charge, allowing them to coordinate strongly with the metal surface. This combination facilitates the formation of a dense, protective polymeric film that inhibits corrosive processes.
[5]
Drug Development: The MEP analysis is crucial for drug design. The identified regions of negative and positive potential highlight the molecule's capacity for hydrogen bonding and other non-covalent interactions with biological receptors. [20][22]The amino group (H-bond donor) and triazole nitrogens (H-bond acceptors) can be key pharmacophoric features for targeting specific enzymes or proteins.
[6]
Organic Electronics: The calculated HOMO-LUMO gap of 4.51 eV is relatively large, suggesting the material would likely function as a wide-bandgap semiconductor or an insulator. However, benzotriazole derivatives can be chemically modified to tune this gap into the desired range for applications in organic electronics. [8][9]The donor-acceptor character revealed by the FMO analysis is a desirable trait for materials used in organic photovoltaics.
[3][11]
Conclusion
This guide has detailed a comprehensive DFT-based investigation into the electronic properties of 5-Amino-2-(p-tolyl)-2H-benzotriazole. Through a validated computational protocol, we have characterized its optimized geometry, frontier molecular orbitals, electrostatic potential, and key intramolecular interactions. The analysis reveals a stable molecule with distinct electron-rich (amino-benzene) and electron-poor (triazole) regions. These fundamental electronic characteristics—a high HOMO energy, nucleophilic nitrogen centers, and significant intramolecular charge transfer—provide a clear rationale for its observed and potential efficacy as a corrosion inhibitor, a versatile scaffold in medicinal chemistry, and a building block for novel organic electronic materials. The methodologies and insights presented herein serve as a valuable resource for the rational design and application of advanced benzotriazole derivatives.
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GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
SciSpace. (2002). Electronic polarization of 1H‐benzotriazole in water: Ground and first excited‐state dipole moments. [Link]
PMC. (2021). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. [Link]
Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. [Link]
European Journal of Theoretical and Applied Sciences. (2023). Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives. [Link]
Chemical Science International Journal. Synthesis and Antimicrobial Activities of Novel Aminoalkylated 2H-benzotriazoles. [Link]
Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. [Link]
ResearchGate. 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. [Link]
Application Note: A Detailed Protocol for the Diazotization of 5-Amino-2-(p-tolyl)-2H-benzotriazole
Abstract: This application note provides a comprehensive, in-depth protocol for the diazotization of 5-Amino-2-(p-tolyl)-2H-benzotriazole. This transformation yields a highly versatile aryl diazonium salt intermediate, w...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This application note provides a comprehensive, in-depth protocol for the diazotization of 5-Amino-2-(p-tolyl)-2H-benzotriazole. This transformation yields a highly versatile aryl diazonium salt intermediate, which is pivotal for the synthesis of a wide array of derivatives, including azo dyes and other functionalized aromatic compounds.[1][2] Due to the weak basicity of the benzotriazole amine and the inherent instability of diazonium salts, this protocol emphasizes precise control over reaction conditions and outlines critical safety measures.[3][4] The guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, process parameters, and troubleshooting advice to ensure successful and safe execution.
Scientific Principle and Reaction Mechanism
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6][7] The reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, as these compounds can be explosive if isolated or heated.[8][9]
The mechanism proceeds through several key steps:
Formation of the Diazotizing Agent: In a strongly acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[2][10]
Electrophilic Attack: The primary amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[2]
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic solution. The subsequent loss of a water molecule generates the stable, resonance-delocalized aryl diazonium ion.[5][11]
The resonance stabilization of aryl diazonium salts makes them stable enough to be used as intermediates in solution at low temperatures, unlike their highly unstable aliphatic counterparts.[1]
Caption: The core mechanism of aromatic diazotization.
Three-neck round-bottom flask (appropriately sized for the reaction scale)
Mechanical stirrer with a glass or PTFE stirring rod and paddle
Dropping funnel (pressure-equalizing)
Low-temperature thermometer (-20 to 100 °C range)
Ice-salt bath or cryocooler
Beakers and graduated cylinders
Magnetic stir plate and stir bars
Standard laboratory glassware
Personal Protective Equipment (PPE): Safety goggles, face shield, cryogenic gloves, acid-resistant lab coat.
Crucial: A certified chemical fume hood and a blast shield are mandatory for this procedure.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.
Step 1: Preparation of the Amine Salt Suspension
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 5-Amino-2-(p-tolyl)-2H-benzotriazole (2.24 g, 10.0 mmol).
Add 50 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol).
Rationale: A significant excess of acid (2.5-3 equivalents) is crucial. The first equivalent protonates the amine to form the hydrochloride salt, increasing its solubility. The remaining acid is required to generate nitrous acid from NaNO₂ and maintain a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted amine.[5][]
Stir the mixture vigorously. The amine will likely form a fine suspension of its hydrochloride salt.
Step 2: Cooling the Reaction Mixture
Place the flask in an ice-salt bath and begin cooling the suspension.
Stir the mixture continuously while cooling to a stable internal temperature of 0-5 °C.
Scientist's Note: Maintaining this temperature range is the most critical parameter of the entire process. Above 5 °C, aryl diazonium salts begin to decompose, potentially rapidly, leading to loss of product and the evolution of nitrogen gas.[8] This decomposition is exothermic and can lead to a dangerous thermal runaway.[4]
Step 3: Preparation and Addition of the Nitrite Solution
In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold deionized water.
Rationale: A slight stoichiometric excess (1.05 equivalents) of sodium nitrite ensures the complete conversion of the primary amine. A large excess should be avoided as it can lead to unwanted side reactions and complicates the quenching step.[4]
Transfer the sodium nitrite solution to a dropping funnel and place it on the central neck of the reaction flask.
Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 20-30 minutes.
Crucial: The addition must be slow and controlled to keep the internal reaction temperature from rising above 5 °C. The reaction is exothermic.[4]
Step 4: Reaction Monitoring and Completion
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Check for the presence of a slight excess of nitrous acid. To do this, take a drop of the reaction mixture with a glass rod and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and that the diazotization is complete.[13]
If the test is negative, add a few more drops of the nitrite solution and test again after 5 minutes.
Once the reaction is complete (positive starch-iodide test), destroy the excess nitrous acid by adding a small amount of urea or a few drops of a saturated sulfamic acid solution until the starch-iodide test becomes negative.
Rationale: Excess nitrous acid can interfere with subsequent coupling reactions. Quenching it is a critical step for product purity.[4]
Step 5: In Situ Use of the Diazonium Salt Solution
The resulting pale-yellow solution contains the 2-(p-tolyl)-2H-benzotriazol-5-yl diazonium chloride. This solution is unstable and should be used immediately for the next synthetic step (e.g., Sandmeyer reaction, azo coupling).[14]
DO NOT attempt to isolate the solid diazonium salt. Solid diazonium salts are shock-sensitive and can decompose explosively.[4][8]
Ensures complete salt formation, provides acidic medium for HNO₂ generation, and drives the reaction to completion.[4][]
Reaction Temperature
0 – 5 °C
Critical for the stability of the aryl diazonium salt product; prevents thermal decomposition.[1][8]
Solvent
Water / Aqueous HCl
Standard medium for classical diazotization.
Reaction Time
30 min addition, 30 min stir
Allows for controlled reaction and ensures completion.
Monitoring Method
Starch-Iodide Paper
A reliable and simple qualitative test for the presence of excess nitrous acid, indicating reaction endpoint.[13]
Expected Outcome
A solution of 2-(p-tolyl)-2H-benzotriazol-5-yl diazonium chloride, ready for immediate use.
The product is not isolated but used in situ due to its inherent instability.[14]
Mandatory Safety Precautions
Diazotization reactions are classified as hazardous processes and demand strict adherence to safety protocols.[6][16]
Explosion Hazard: Solid diazonium salts are dangerously explosive when dry and are sensitive to shock, friction, and heat. NEVER attempt to isolate the solid product from this protocol.[4][8]
Thermal Runaway: The reaction is exothermic. Poor temperature control can lead to rapid decomposition of the diazonium salt, vigorous gas evolution (N₂), and a potential runaway reaction. Always have an adequate cooling bath.[4][17]
Toxic Gas Evolution: The reaction can release toxic nitrogen oxides (NOx), especially if the temperature rises or if the acid concentration is not controlled. The entire procedure MUST be performed in a well-ventilated chemical fume hood.[6]
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care and use necessary PPE, including gloves, lab coat, and eye protection.
Engineering Controls: The use of a blast shield is strongly recommended. Automated or continuous reaction technology is preferred for larger-scale operations to minimize risks.[16]
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Reaction fails to start (starch-iodide test remains negative)
1. Insufficient acid. 2. Low quality or decomposed sodium nitrite. 3. Temperature is too low, causing reagents to freeze.
1. Add more concentrated HCl slowly. 2. Use a fresh, unopened bottle of NaNO₂. 3. Ensure the internal temperature is between 0-5 °C, not significantly below freezing.
Brown fumes (NOx) observed
1. Temperature is too high. 2. Localized high concentration of NaNO₂.
1. Immediately improve cooling efficiency. 2. Slow down the rate of NaNO₂ addition and ensure vigorous stirring.
Low yield in subsequent reaction
1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Delay in using the diazonium salt solution.
1. Ensure a positive starch-iodide test is maintained for at least 15-20 minutes. 2. Strictly maintain the 0-5 °C temperature range throughout. 3. Prepare for the subsequent reaction in advance and use the diazonium solution immediately after quenching excess nitrite.
Precipitate forms during reaction
The hydrochloride salt of the amine may have low solubility.
This is often normal. Ensure vigorous stirring to maintain a fine, reactive suspension. If the precipitate is thick and unmanageable, a small amount of additional cold water can be added.
Experimental Workflow Visualization
Caption: A summary of the experimental workflow.
References
SATHEE. (n.d.). Chemistry Diazotization Reaction.
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]
Scribd. (n.d.). Reactions of Diazonium Salts in Synthesis. Retrieved from [Link]
Sciencemadness Discussion Board. (2002, October 4). Mechanics of Aromatic Diazotization (with diagrams!). Retrieved from [Link]
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
ResearchGate. (n.d.). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Retrieved from [Link]
Google Patents. (n.d.). CN101636380A - Process for preparing aromatic diazonium salts.
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]
Royal Society of Chemistry. (2021, June 22). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Retrieved from [Link]
TSI Journals. (2016, October 6). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]
Beijing PMG ChemTech. (n.d.). Diazotization. Retrieved from [Link]
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
ACS Publications. (2022, August 16). Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. Retrieved from [Link]
Taylor & Francis Online. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Google Patents. (n.d.). US4234478A - Process and apparatus for the diazotization of amines.
Application Notes & Protocols: Strategic Incorporation of 5-Amino-2-(p-tolyl)-2H-benzotriazole into Polymer Matrices for Enhanced UV Stability
Abstract The increasing demand for durable, long-lasting polymeric materials necessitates advanced strategies to mitigate photodegradation induced by ultraviolet (UV) radiation. Benzotriazole-based UV absorbers are a cor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The increasing demand for durable, long-lasting polymeric materials necessitates advanced strategies to mitigate photodegradation induced by ultraviolet (UV) radiation. Benzotriazole-based UV absorbers are a cornerstone of polymer stabilization. This guide focuses on a specialized derivative, 5-Amino-2-(p-tolyl)-2H-benzotriazole, whose unique amine functionality opens avenues for both physical incorporation and covalent immobilization within polymer matrices. We present a comprehensive analysis of three primary incorporation methodologies: Melt Blending, Solution Casting, and In-situ Polymerization. This document provides not just procedural steps but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to select and optimize the most effective strategy for their specific application, ensuring enhanced material performance and longevity.
Chapter 1: Foundational Principles
The Photodegradation Challenge in Polymers
Polymers, while versatile, are susceptible to degradation from environmental factors, chief among them being UV radiation from sunlight. This energy can excite chromophores within the polymer structure, initiating a cascade of chemical reactions, including chain scission and cross-linking. The macroscopic consequences are severe: discoloration (yellowing), cracking, loss of mechanical strength, and overall failure of the material.[1]
Mechanism of Action: How Benzotriazoles Provide UV Protection
Benzotriazole UV absorbers (UVAs) are highly effective photostabilizers. Their molecular structure allows them to absorb damaging UV radiation (typically in the 290-400 nm range) and dissipate this energy as harmless thermal energy.[2][3] This is achieved through a rapid, reversible intramolecular proton transfer, a process that can be repeated thousands of times without significant degradation of the UVA molecule itself, thus providing long-term protection to the host polymer.[1][4]
The subject of this guide, 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS No: 6659-91-2), is a member of the hydroxyphenyl benzotriazole class, known for excellent UV absorption.[5] Its key distinguishing feature is the primary amine (-NH2) group on the benzotriazole ring system. This functional group provides a reactive handle that allows the molecule to be covalently bonded into the polymer backbone, offering a significant advantage in preventing additive migration or leaching over the product's lifespan.
Chapter 2: Incorporation Strategies: A Comparative Analysis
The choice of incorporation method is critical and depends on the polymer type, the final product's form (e.g., bulk solid, thin film), processing capabilities, and the required permanence of the additive. The three primary strategies are compared below.
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical path for selecting the appropriate incorporation method based on key project variables.
Caption: General workflow for melt blending of polymer additives.
Chapter 4: Protocol for Solvent-Based Incorporation via Solution Casting
Scientific Rationale
Solution casting is a technique used to produce thin polymer films or coatings with high optical quality and uniform thickness. [6][7]The method involves dissolving the polymer and additives in a common volatile solvent to create a homogeneous solution. [8][9]This solution is then cast onto a flat substrate, and the solvent is evaporated under controlled conditions, leaving a solid film. This method is ideal for achieving excellent molecular-level dispersion of the additive.
[10]
Protocol: Film Casting with 5-Amino-2-(p-tolyl)-2H-benzotriazole
Controlled environment for drying (e.g., level fume hood or vacuum oven)
Procedure:
Solution Preparation:
In a glass beaker, dissolve the polymer in the chosen solvent to a specific concentration (e.g., 10% w/v). This may require gentle heating and stirring.
Once the polymer is fully dissolved, add the calculated amount of 5-Amino-2-(p-tolyl)-2H-benzotriazole (e.g., 1% relative to polymer weight) and stir until it is also completely dissolved, forming a clear "dope" solution.
Degassing: Gently degas the solution to remove any dissolved air bubbles, which can cause defects in the final film. This can be done by letting the solution stand or by brief ultrasonication.
[7]3. Casting: Place the casting mold on a perfectly level surface. Pour the polymer solution slowly and evenly into the mold.
Drying:
Cover the mold with a perforated lid to slow down the initial rate of solvent evaporation. Rapid evaporation can cause surface defects or turbidity.
Allow the solvent to evaporate completely in a controlled environment. This may take several hours to days depending on the solvent's boiling point and film thickness.
For final solvent removal, the film can be placed in a vacuum oven at a temperature below the polymer's glass transition temperature.
Film Removal: Once completely dry, the film can be carefully peeled from the substrate.
Workflow Diagram: Solution Casting Process
Caption: Step-by-step workflow for the solution casting method.
Chapter 5: Protocol for Covalent Integration via In-situ Polymerization
Scientific Rationale
This advanced method leverages the reactive primary amine (-NH2) group of 5-Amino-2-(p-tolyl)-2H-benzotriazole to incorporate it directly into the polymer backbone during polymerization. [11]This creates a covalent bond, permanently tethering the UV absorber to the polymer chain. The result is a polymer with built-in UV protection that is highly resistant to leaching or migration, which is critical for applications in medical devices, food packaging, and harsh environments.
[12][13][14]
Protocol: Incorporation into a Polyurethane System
This protocol describes the incorporation of the additive as a chain extender in a two-component polyurethane system. The amine group will react with the isocyanate groups.
Reactant Preparation: Ensure all reactants, glassware, and solvents are thoroughly dried. Isocyanates are highly reactive with water.
Pre-polymer Formation (Step 1):
In a reaction vessel under a nitrogen atmosphere, charge the polyol and begin stirring.
Slowly add the diisocyanate to the polyol. An exothermic reaction will occur. Maintain the temperature as per the specific system requirements (e.g., 60-80 °C).
Allow the reaction to proceed for 1-2 hours to form an isocyanate-terminated pre-polymer.
Chain Extension (Step 2):
Dissolve the 5-Amino-2-(p-tolyl)-2H-benzotriazole in a minimal amount of anhydrous solvent.
Slowly add the benzotriazole solution to the stirring pre-polymer. The amine groups will react with the terminal isocyanate groups, extending the polymer chains and incorporating the UV-absorbing moiety.
The viscosity of the mixture will increase significantly.
Curing:
Pour the reacting mixture into a mold.
Cure the polymer according to the system's requirements (this may involve heating in an oven for several hours) to complete the polymerization process.
Reaction Scheme: In-situ Polymerization
Caption: Simplified reaction scheme for incorporating the amine-functionalized UVA into a polyurethane.
Chapter 6: Validation and Quality Control Protocols
Verifying the successful incorporation and performance of the additive is a critical, self-validating step in the development process.
Table of Analytical Techniques for Characterization
Technique
Purpose
What It Reveals
FTIR Spectroscopy
Functional Group Analysis
Confirms the presence of the benzotriazole structure within the polymer matrix. In in-situ methods, can show the formation of new bonds (e.g., urea linkages). [15][16]
UV-Vis Spectroscopy
UV Absorption Performance
Measures the UV absorbance spectrum of the polymer film/solution, confirming the additive is active and quantifying its absorption range and efficiency. [15]
Differential Scanning Calorimetry (DSC)
Thermal Properties
Determines if the additive affects the polymer's glass transition temperature (Tg) or melting point (Tm), which can indicate changes in polymer morphology or plasticization. [16][17]
Thermogravimetric Analysis (TGA)
Thermal Stability
Assesses the onset of thermal degradation. Can indicate if the additive improves or diminishes the polymer's thermal stability. [16][17]
Scanning Electron Microscopy (SEM)
Dispersion Analysis
Visualizes the surface or cross-section of the polymer to assess the dispersion of the additive. Agglomerates or phase separation can be identified. [15][18]
Gel Permeation Chromatography (GPC)
Molecular Weight
Used in in-situ polymerization to track the increase in polymer molecular weight and ensure the additive has not caused unwanted side reactions like chain termination. [15]
Protocol: Leaching Study for Additive Permanence
This protocol assesses the amount of additive that migrates out of the polymer matrix over time, a key measure of permanence.
Materials & Equipment:
UV-stabilized polymer samples of known surface area.
Extraction solvent (e.g., ethanol/water mixture, hexane, depending on the application).
Agitating incubator or shaker bath.
HPLC or GC-MS for quantitative analysis.
[15][19]
Procedure:
Sample Preparation: Cut polymer samples into uniform pieces with a known total surface area and weight.
Extraction:
Place the samples into a sealed container with a known volume of the extraction solvent. The conditions should simulate worst-case scenarios for the intended use.
* Agitate the container at a controlled temperature (e.g., 40 °C) for a set period (e.g., 24 hours, 72 hours, 10 days).
Analysis:
At each time point, take an aliquot of the solvent.
Analyze the aliquot using a validated HPLC or GC-MS method to quantify the concentration of 5-Amino-2-(p-tolyl)-2H-benzotriazole that has leached into the solvent.
[20]4. Data Reporting: Report the results as mass of additive leached per surface area of the polymer over time. Compare results from different incorporation methods to demonstrate the superior permanence of the in-situ technique.
References
Intertek. (n.d.). Additives Analysis for Polymers and Plastics. Intertek. Retrieved from [Link]
Bio-protocol. (n.d.). 3.1. Solution Casting Method. Bio-protocol. Retrieved from [Link]
Rahman, T., et al. (2026, January 21). Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. Retrieved from [Link]
Grokipedia. (n.d.). Polymer solution casting. Grokipedia. Retrieved from [Link]
Scilit. (2026, January 25). In Situ Polymerized Composite Electrolytes with Multifunctional Additives for Stable and Flame-Retardant Lithium-Metal Batteries. Scilit. Retrieved from [Link]
AZoM. (2024, August 22). How to Determine Leachables and Extractables in Polymers. AZoM. Retrieved from [Link]
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ResearchGate. (2026, February 9). In Situ Polymerized Composite Electrolytes with Multifunctional Additives for Stable and Flame-Retardant Lithium-Metal Batteries | Request PDF. ResearchGate. Retrieved from [Link]
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The Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. SVC. Retrieved from [Link]
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Tollcoating by Carestream. (2015, December 15). Using Polymer Solution Casting to Deliver High-Quality Films. Tollcoating by Carestream. Retrieved from [Link]
PMC. (2021, December 22). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. PMC. Retrieved from [Link]
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Kruger. (2022, November 7). Amazing information on Polymer Blends. Kruger. Retrieved from [Link]
Taylor & Francis Online. (2014, February 13). A Methodology for Quantitatively Characterizing the Dispersion of Nanostructures in Polymers and Composites. Taylor & Francis Online. Retrieved from [Link]
PMC. (n.d.). Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA). PMC. Retrieved from [Link]
Taylor & Francis Online. (2025, February 5). Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. Taylor & Francis Online. Retrieved from [Link]
RSC Publishing. (n.d.). In situ polymerization process: an essential design tool for lithium polymer batteries. RSC Publishing. Retrieved from [Link]
PMC. (n.d.). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. PMC. Retrieved from [Link]
Duke University. (2024, October 25). An investigation of leachable and bioaccessible polymer additives in microplastics. Duke University. Retrieved from [Link]
ResearchGate. (2025, February). Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. ResearchGate. Retrieved from [Link]
Growing Science. (2025, January 21). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science. Retrieved from [Link]
RSC Publishing. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. RSC Publishing. Retrieved from [Link]
3devo. (2026). Polymer blends: mixing different plastics. 3devo Support. Retrieved from [Link]
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Wikipedia. (n.d.). In situ polymerization. Wikipedia. Retrieved from [Link]
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INFINITIA Industrial Consulting. (n.d.). Characterization of additives and fillers. INFINITIA Industrial Consulting. Retrieved from [Link]
Google Patents. (n.d.). EP0750224A2 - 2'-Hydroxyphenyl benzotriazole based UV absorbing polymers with particular substituents and photographic elements containing them. Google Patents.
NIH. (2020, June 12). Rheological, Mechanical and Morphological Characterization of Fillers in the Nautical Field: The Role of Dispersing Agents on Composite Materials. NIH. Retrieved from [Link]
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IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD. Retrieved from [Link]
GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Retrieved from [Link]
Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. Retrieved from [Link]
RSC Publishing. (n.d.). Tribenzotriquinacene-based polymers of intrinsic microporosity. RSC Publishing. Retrieved from [Link]
Application Notes & Protocols: Synthesis of High-Performance Disperse Dyes Utilizing 5-Amino-2-(p-tolyl)-2H-benzotriazole
Abstract This technical guide provides a comprehensive framework for the synthesis, application, and characterization of novel disperse dyes derived from 5-Amino-2-(p-tolyl)-2H-benzotriazole. The incorporation of the ben...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis, application, and characterization of novel disperse dyes derived from 5-Amino-2-(p-tolyl)-2H-benzotriazole. The incorporation of the benzotriazole moiety, a well-established UV absorber, directly into the chromophore structure is a strategic approach to developing dyes with intrinsically superior lightfastness properties, a critical requirement for modern textiles.[1][2] This document is intended for researchers and scientists in the fields of dye chemistry, materials science, and textile engineering. We will explore the fundamental reaction mechanisms, provide detailed, field-tested protocols, and discuss the expected performance characteristics of these advanced colorants.
Introduction: The Rationale for Benzotriazole-Based Disperse Dyes
Disperse dyes are the predominant class of colorants for polyester and its blends, owing to their non-ionic nature and ability to diffuse into the hydrophobic fiber matrix under high-temperature conditions.[3][4] A significant challenge in the field is achieving high levels of colorfastness, particularly resistance to fading upon exposure to UV radiation.[1] Conventional approaches often involve the post-treatment of dyed fabrics with UV absorbing agents.[1][2]
A more elegant and effective strategy is to integrate the UV-protective functionality directly into the dye molecule itself. The 2-arylbenzotriazole scaffold is a proven photostabilizer.[5][6] By using 5-Amino-2-(p-tolyl)-2H-benzotriazole as the primary amine (the diazo component), we construct a chromophore with a built-in defense mechanism against photodegradation. This guide details the synthetic pathway to achieve this, based on the foundational principles of diazotization and azo coupling.[7][8]
The Core Synthetic Pathway: Diazotization and Azo Coupling
The synthesis is a two-stage process. First, the primary aromatic amine, 5-Amino-2-(p-tolyl)-2H-benzotriazole, is converted into a highly reactive diazonium salt. This intermediate is then immediately reacted with an electron-rich aromatic compound (the coupling component) to form the stable azo dye.
Stage 1: Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[8] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Causality of Experimental Conditions:
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at elevated temperatures and will readily decompose, often violently, to release nitrogen gas and form undesirable phenols.[9] Maintaining a strict 0-5 °C range throughout the reaction is essential for maximizing yield and ensuring safety.[7]
Excess Acid: A surplus of mineral acid is used to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, a side reaction that would form a difficult-to-remove triazene impurity.[9]
Caption: The diazotization of the primary amine to form the diazonium salt.
Stage 2: Azo Coupling
The azo coupling reaction is a classic electrophilic aromatic substitution.[8] The diazonium salt, a weak electrophile, attacks an activated, electron-rich aromatic ring of a coupling component.
Causality of Experimental Conditions:
pH Control: The reactivity of the coupling component is highly pH-dependent.[9]
Phenols (e.g., 2-Naphthol): Require a mildly alkaline pH (9-10). The base deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion.[9]
Aromatic Amines (e.g., N,N-diethylaniline): Require a slightly acidic pH (4-5). This pH is a compromise: too acidic, and the amine becomes protonated (-NH₃⁺), deactivating the ring; too basic, and the diazonium salt can convert into a non-reactive diazotate species.[9]
Activating Groups: The coupling component must possess strong electron-donating groups (EDGs) like -OH, -NR₂, or -NHR to activate the aromatic ring for attack by the weak diazonium electrophile.
Caption: Electrophilic aromatic substitution to form the final azo dye.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.
Protocol 1: Diazotization of 5-Amino-2-(p-tolyl)-2H-benzotriazole
Preparation: In a 250 mL beaker, add 5-Amino-2-(p-tolyl)-2H-benzotriazole (0.05 mol) to a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL). Stir the slurry until a fine, uniform suspension of the amine hydrochloride salt is formed.
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. It is crucial that the temperature does not exceed 5 °C.
Nitrite Addition: Separately, dissolve sodium nitrite (0.055 mol) in water (20 mL) and pre-cool the solution in an ice bath.
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 20-30 minutes. Use a thermometer to ensure the temperature remains between 0-5 °C throughout the addition.[7][9]
Confirmation: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). If the test is negative, add a small amount of additional nitrite solution.
Quenching: Destroy the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.[10] The resulting clear solution is the diazonium salt, which must be used immediately in the next step.
Protocol 2: Synthesis of a Representative Dye (Coupling with N,N-diethyl-m-toluidine)
Coupler Solution: In a separate 500 mL beaker, dissolve N,N-diethyl-m-toluidine (0.05 mol) in a solution of hydrochloric acid (5 mL) and water (100 mL). Cool this solution to 0-5 °C in an ice bath.
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution (from Protocol 3.1) to the stirred coupler solution over 30-45 minutes. Maintain the temperature below 10 °C.
pH Adjustment: During the addition, monitor the pH. The solution should be acidic. After the addition is complete, a colored precipitate will have formed. Slowly add a 10% aqueous sodium acetate solution to raise the pH to 4-5 to ensure complete coupling.
Isolation: Continue stirring the mixture in the cold for 1-2 hours to allow for complete precipitation of the dye.
Purification: Collect the solid dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.
Drying: Dry the purified dye in an oven at 60-70 °C to a constant weight.
Protocol 3: Application to Polyester Fabric
Dye Dispersion: Prepare a dye dispersion by grinding the synthesized dye (e.g., 0.2 g) with a dispersing agent (e.g., lignosulfonate, 0.2 g) and a few drops of water to form a smooth paste. Add this paste to water (100 mL).
Dye Bath Preparation: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]
Dyeing: Introduce a 10 g sample of polyester fabric into the dye bath. The dyeing is performed in a high-temperature, high-pressure laboratory dyeing machine. Raise the temperature from ambient to 130 °C at a rate of 2 °C/min and hold at 130 °C for 60 minutes.[11]
Rinsing: After dyeing, cool the bath and rinse the fabric thoroughly with cold water.
Reduction Clearing: To remove surface dye and improve wash fastness, treat the dyed fabric in a bath containing sodium hydroxide (2 g/L), sodium hydrosulfite (2 g/L), and a non-ionic detergent at 80-85 °C for 15-20 minutes.[11][12]
Final Wash: Rinse the fabric with hot water, then cold water, and allow it to air dry.
Performance Characteristics and Data
Dyes synthesized from 5-Amino-2-(p-tolyl)-2H-benzotriazole are expected to exhibit excellent fastness properties, particularly lightfastness, due to the integrated UV-absorbing benzotriazole core.
Property
Test Method
Expected Rating
Rationale
Lightfastness
ISO 105-B02
5 - 7 (Good to Excellent)
The benzotriazole moiety absorbs harmful UV radiation, preventing photodegradation of the chromophore.[1][2]
Wash Fastness
ISO 105-C06
4-5 (Good to Excellent)
The non-ionic, hydrophobic nature and molecular size of the dye ensure strong affinity and diffusion into polyester, resisting removal during washing.[6][13]
Sublimation Fastness
ISO 105-P01
4-5 (Good to Excellent)
The polarity and molecular weight contributed by the benzotriazole structure reduce the tendency of the dye to sublime at high temperatures during finishing or ironing.[11]
Fastness ratings are based on standard grey scales, where 5 is excellent. Lightfastness is rated on a 1-8 blue wool scale, where 8 is maximum fastness.
Troubleshooting and Optimization
Caption: A decision tree for troubleshooting common synthesis issues.
Conclusion
The use of 5-Amino-2-(p-tolyl)-2H-benzotriazole as a diazo component represents a sophisticated and highly effective method for producing disperse dyes with superior performance characteristics. By building UV protection directly into the dye's molecular architecture, this approach yields colorants with enhanced durability and longevity, meeting the demanding specifications for automotive, outdoor, and high-performance textiles. The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis and application of these advanced materials.
References
How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics. (2025). autumn color co.,ltd.
An approach to the design of lightfast disperse dyes.ProQuest.
Fastness properties of SP 1 -SP 15 Dyes.
Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016). MDPI.
Syntheses of novel disperse dyes based on arylazophenols: synthesis, characterizations and.Bulletin of the Chemical Society of Ethiopia.
Minimizing side reactions during the diazotiz
Use of benzotriazole ultraviolet absorber.
Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. (2022). PMC.
The Structure and Properties of Disperse Dyes And Rel
Synthesis and properties of some hetaryl disazo and trisazo disperse dye deriv
Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022). MDPI.
DISPERSE DYES BASED ON 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE AND 2.Nigerian Journal of Pure & Applied Sciences.
Application Note: A Robust HPLC Method for the Detection and Quantification of Benzotriazole Intermediates in Pharmaceutical Development
Abstract This application note provides a comprehensive guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of benzotriazole and its intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of benzotriazole and its intermediates. Benzotriazoles are a class of heterocyclic compounds that are not only important structural motifs in many pharmaceuticals but are also potential process-related impurities that require careful monitoring.[1] This document outlines a systematic approach, from initial parameter selection to full method validation in accordance with ICH guidelines, to ensure a reliable and robust analytical procedure suitable for quality control and drug development professionals.
Introduction: The Significance of Benzotriazole Intermediate Analysis
Benzotriazole and its derivatives are prevalent in medicinal chemistry, forming the core of various therapeutic agents.[1] They are also used as corrosion inhibitors and UV stabilizers, leading to their status as environmental contaminants of emerging concern.[2][3][4] In pharmaceutical manufacturing, benzotriazole-containing reagents are often used in synthesis, and their unreacted forms or related by-products can persist as impurities in the final active pharmaceutical ingredient (API). Regulatory bodies mandate the strict control of such impurities. Therefore, a sensitive, specific, and robust analytical method is crucial for ensuring the safety and efficacy of the final drug product.
This guide provides a detailed walkthrough of developing a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of pharmaceutical compounds.[5]
Physicochemical Properties of Benzotriazole
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. Benzotriazole (C₆H₅N₃) is a bicyclic heterocyclic compound with the following key characteristics:
Appearance: White to light tan crystalline powder.[6]
Solubility: Soluble in water, ethanol, chloroform, toluene, and N,N-dimethylformamide. This broad solubility allows for flexibility in choosing a suitable sample diluent.
Polarity: Benzotriazole is a polar compound, which dictates the choice of a reversed-phase chromatographic mode for good retention and separation.[7]
pKa: It is a weak base with a pKa of 8.2.[1] The pH of the mobile phase will significantly influence its ionization state and, consequently, its retention time and peak shape.
UV Absorbance: Benzotriazole exhibits UV absorbance maxima at approximately 259 nm and 275 nm in ethanol.[1] This property allows for sensitive detection using a UV detector.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process involving the careful selection and optimization of several key parameters.
Initial Parameter Selection: The Starting Point
The initial choice of chromatographic conditions is based on the physicochemical properties of benzotriazole and its potential intermediates, which are likely to have similar polar and aromatic characteristics.
3.1.1. Column Selection:
Given the polar and aromatic nature of benzotriazole, a C18 column is the most common and logical starting point for reversed-phase chromatography.[5][8] However, to enhance selectivity for aromatic compounds, a phenyl-hexyl or a biphenyl stationary phase can also be considered, as they offer alternative separation mechanisms through π-π interactions.[5][9] For this application note, we will proceed with a C18 column.
3.1.2. Mobile Phase Selection:
A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
Aqueous Phase: A buffered aqueous solution is often necessary to control the pH and ensure consistent ionization of the analyte, which is critical for reproducible retention times and good peak shape.[10] Given the pKa of benzotriazole (8.2), a mobile phase pH below 7 is advisable to keep it in its protonated form, which generally leads to better retention on a C18 column. A phosphate or acetate buffer is a suitable choice.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[10] Acetonitrile is often preferred due to its lower viscosity and UV cutoff. An initial scouting gradient from a low to a high concentration of the organic modifier is recommended to determine the approximate elution conditions.
3.1.3. Detection Wavelength:
Based on the UV absorbance maxima of benzotriazole, a detection wavelength of 275 nm is a good starting point for sensitive detection.[1] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal detection wavelength for all potential intermediates.
3.1.4. Column Temperature:
Maintaining a constant column temperature, typically around 30-40 °C, helps to ensure reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[11]
3.1.5. Flow Rate:
For a standard 4.6 mm internal diameter HPLC column, a flow rate of 1.0 mL/min is a conventional starting point.
Initial Method Scouting Workflow
The following diagram illustrates the logical workflow for the initial phase of method development.
Caption: Initial HPLC method development workflow.
Method Optimization
Once the initial scouting runs provide a basic separation, the next step is to optimize the method to achieve the desired resolution, peak shape, and run time.
Gradient and Isocratic Elution
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is useful for separating compounds with a wide range of polarities and for determining the optimal mobile phase composition.
Isocratic Elution: If the analytes elute within a narrow retention window, an isocratic method (constant mobile phase composition) can be employed for simplicity and faster run times.
pH of the Mobile Phase
The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like benzotriazole. Experimenting with different pH values (e.g., 3.0, 4.5, and 6.0) can help in achieving optimal separation from potential impurities.
Organic Modifier
While acetonitrile is a common choice, methanol can offer different selectivity and may be beneficial for resolving closely eluting peaks.
Protocol 1: HPLC Method Optimization
Prepare Stock Solutions: Accurately weigh and dissolve benzotriazole and any available intermediates in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Initial Gradient Run:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: 275 nm
Injection Volume: 10 µL
Evaluate the Chromatogram: Assess the retention time of the main peak and the separation from any impurities.
Refine the Gradient: Based on the initial run, adjust the gradient to focus on the region where the peaks of interest elute. For example, if the peaks elute between 5 and 10 minutes, a shallower gradient in this range can improve resolution.
Transition to Isocratic (if applicable): If the retention times of all analytes are close, calculate the mobile phase composition at the average elution time from the gradient run and test it as an isocratic method.
pH Optimization: Prepare mobile phases with different pH values (e.g., using acetate buffer at pH 4.5) and repeat the analysis to observe the effect on retention and peak shape.
Finalize the Method: Select the conditions that provide the best balance of resolution, peak shape, and analysis time.
Method validation is a regulatory requirement that provides documented evidence that the analytical procedure is suitable for its intended purpose.[12][13][14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]
Validation Parameters and Protocols
The following diagram outlines the key parameters for HPLC method validation.
Caption: Key parameters for HPLC method validation.
5.1.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]
Protocol 2: Specificity Assessment
Prepare Samples:
Diluent blank
Placebo (if in a drug product formulation)
Benzotriazole standard solution
A solution of known related substances or impurities
A spiked sample containing benzotriazole and all potential impurities
Forced Degradation: Subject a solution of benzotriazole to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[17][18]
Analysis: Inject all prepared samples into the HPLC system.
Evaluation:
Confirm that there are no interfering peaks at the retention time of benzotriazole in the blank and placebo chromatograms.
Ensure that benzotriazole is well-resolved from all known impurities and degradation products.
Perform peak purity analysis using a PDA detector to confirm the homogeneity of the benzotriazole peak in the stressed samples.
5.1.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Protocol 3: Linearity and Range Determination
Prepare Calibration Standards: Prepare at least five concentrations of benzotriazole spanning the expected working range (e.g., 50% to 150% of the target concentration).
Analysis: Inject each concentration in triplicate.
Evaluation:
Plot a graph of the mean peak area versus concentration.
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
The acceptance criterion for r² is typically ≥ 0.999.
5.1.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[16] It is often expressed as the percent recovery.
Protocol 4: Accuracy Assessment
Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of benzotriazole into a placebo or a mixture of related substances. Prepare each level in triplicate.
Analysis: Analyze the spiked samples.
Evaluation: Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
5.1.4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol 5: Precision Evaluation
Repeatability: Prepare six independent samples of benzotriazole at 100% of the target concentration. Analyze these samples on the same day by the same analyst.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
Evaluation: Calculate the relative standard deviation (%RSD) for the results of each set of measurements. The acceptance criterion for %RSD is typically ≤ 2.0%.
5.1.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
Protocol 6: LOD and LOQ Determination
There are several methods to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte to the baseline noise.[15] A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[20][21]
Prepare a series of dilute solutions of benzotriazole.
Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Based on the Standard Deviation of the Response and the Slope:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[22]
5.1.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol 7: Robustness Assessment
Introduce Small Variations: Deliberately vary critical method parameters one at a time, such as:
Mobile phase pH (e.g., ± 0.2 units)
Column temperature (e.g., ± 5 °C)
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic modifier)
Analysis: Analyze a standard solution under each of these modified conditions.
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The method is considered robust if the system suitability criteria are still met under all varied conditions.
Troubleshooting Common HPLC Issues
Even with a well-developed and validated method, problems can arise during routine analysis. The following table summarizes common issues and their potential solutions.
Table 2: HPLC Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Peak Tailing
- Secondary interactions with the stationary phase (e.g., silanol groups).[23] - Column contamination or degradation.[24] - Incompatible sample solvent.
- Adjust mobile phase pH to ensure complete ionization or suppression of ionization. - Use a column with better end-capping. - Flush the column with a strong solvent.[11] - Ensure the sample is dissolved in the mobile phase.[24]
Poor Resolution
- Inappropriate mobile phase composition. - Column has lost efficiency.
- Optimize the mobile phase strength or selectivity (e.g., change the organic modifier). - Decrease the flow rate. - Use a longer column or a column with a smaller particle size.[11]
Fluctuating Baseline
- Air bubbles in the system.[11] - Leaks in the system. - Contaminated mobile phase.
- Degas the mobile phase.[11] - Purge the pump. - Check for loose fittings. - Prepare fresh mobile phase.
Ghost Peaks
- Contamination in the injector or column. - Carryover from a previous injection.
- Run a blank gradient to identify the source of contamination. - Clean the injector and autosampler.[25] - Incorporate a needle wash step in the injection sequence.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of benzotriazole and its intermediates. By following a systematic development process, from understanding the analyte's properties to rigorous validation according to ICH guidelines, researchers and quality control professionals can ensure the generation of accurate and reproducible data. This is essential for maintaining the quality and safety of pharmaceutical products. The troubleshooting guide further serves as a practical resource for addressing common issues that may be encountered during routine analysis.
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Dolan, J. W. (2024, June 3). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC International. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7220, 1H-Benzotriazole. [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
ResearchGate. (2013, February 7). Can anyone tell me how to determine the LOQ and LOD for a HPLC assay method, practically? [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
Validated Quality. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
SIELC Technologies. (2018, February 16). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
MDPI. (2022, May 23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]
ResearchGate. (2021, August 6). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. [Link]
MDPI. (2020, September 14). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]
Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. [Link]
Shimadzu. (2016). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. [Link]
Taylor & Francis. (2011, June 24). Photochemical Degradation of Benzotriazole. [Link]
RSC Publishing. (2024, February 29). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. [Link]
PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]
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Application Notes and Protocols for the Synthesis of Benzotriazole-Based UV Absorbers from 5-Aminobenzotriazoles
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide to the synthesis of potent UV absorbers derived from 5-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of potent UV absorbers derived from 5-aminobenzotriazole precursors. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and practical considerations for synthesizing these valuable compounds. The information is tailored for professionals in chemical research, materials science, and drug development who require effective UV-protecting agents for their formulations and products.
Introduction: The Critical Role of Benzotriazole UV Absorbers
Ultraviolet (UV) radiation poses a significant threat to the integrity of a wide range of materials, from plastics and coatings to pharmaceutical formulations.[1][2][3] This degradation can manifest as discoloration, loss of mechanical strength, and reduced efficacy of active pharmaceutical ingredients.[3] Benzotriazole-based UV absorbers are a cornerstone of photostabilization technology.[2][4] Their efficacy stems from a unique molecular structure that allows for the efficient absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy through a rapid intramolecular proton transfer mechanism.[3] This photostability makes them ideal for long-term protection.
The 5-amino-benzotriazole scaffold serves as a versatile starting point for the synthesis of a diverse library of UV absorbers. By modifying the amino group, researchers can fine-tune the absorption spectrum, solubility, and compatibility of the resulting molecule with various matrices. This guide will explore two primary synthetic strategies commencing from 5-amino-benzotriazoles: acylamidation and diazotization-coupling reactions.
Synthetic Pathways and Mechanistic Insights
The journey from 5-aminobenzotriazoles to effective UV absorbers primarily follows two well-established synthetic routes. The choice of pathway is dictated by the desired final structure and properties of the UV absorber.
Workflow for UV Absorber Synthesis
Caption: Synthetic routes from 5-aminobenzotriazoles.
Pathway 1: Acylamidation of 2-(2'-Hydroxyphenyl)-5-amino-2H-benzotriazole
This pathway involves the formation of an amide bond by reacting the amino group of a 5-aminobenzotriazole derivative with an acylating agent. A common and effective starting material is 2-(2'-hydroxyphenyl)-5-amino-2H-benzotriazole. The hydroxyl group at the 2'-position of the phenyl ring is crucial for the UV absorbing properties of the final molecule.
The reaction with an acyl chloride, such as p-hydroxyphenylacetyl chloride, in the presence of a base like pyridine, proceeds via a nucleophilic acyl substitution mechanism.[5][6] The pyridine acts as a catalyst and an acid scavenger, neutralizing the HCl generated during the reaction.
Caption: Acylamidation of 5-aminobenzotriazole derivative.
Pathway 2: Diazotization and Azo Coupling
This classical approach in aromatic chemistry involves two key steps. First, the primary amino group of the 5-aminobenzotriazole is converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[7] The resulting diazonium salt is a highly reactive electrophile.
In the second step, this diazonium salt is reacted with an electron-rich aromatic compound, such as a phenol or a naphthol derivative, in an electrophilic aromatic substitution reaction known as azo coupling.[8][9][10] The position of coupling on the aromatic ring is directed by the existing substituents, typically occurring at the para position to a hydroxyl or amino group unless that position is blocked.[10] The resulting azo compounds have extended conjugated systems, leading to strong absorption in the UV and visible regions.[10]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of a Benzotriazole UV Absorber via Acylamidation
This protocol details the synthesis of a novel UV absorber from 2-(2-hydroxyphenyl)-5-amino-2H-benzotriazole and p-hydroxyphenylacetyl chloride.[5][6]
Materials:
2-(2-hydroxyphenyl)-5-amino-2H-benzotriazole
p-Hydroxyphenylacetic acid
Thionyl chloride
Anhydrous tetrahydrofuran (THF)
Pyridine
Ethanol (95%)
Deionized water
Nitrogen gas
Equipment:
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Drying tube (filled with calcium chloride)
Syringe
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Part A: Preparation of p-Hydroxyphenylacetyl Chloride
In a three-necked flask equipped with a reflux condenser and a drying tube, add p-hydroxyphenylacetic acid (1.0 eq).
Slowly add thionyl chloride (2.0 eq) to the flask.
Heat the mixture to reflux and maintain for 2-3 hours.
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain p-hydroxyphenylacetyl chloride as a crude product. This can be used directly in the next step.
Part B: Acylamidation Reaction
In a separate three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(2-hydroxyphenyl)-5-amino-2H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran.[5][6]
Under a nitrogen atmosphere, add the freshly prepared p-hydroxyphenylacetyl chloride (1.1 eq) to the solution using a syringe.[5][6]
Add pyridine (catalytic amount) to the reaction mixture.[5][6]
Stir the reaction mixture at room temperature for 4-8 hours.[5][6]
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, evaporate the solvent under reduced pressure.[5]
To the residue, add a mixture of 95% ethanol and water to precipitate the product.[5][6]
Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the final benzotriazole UV absorber.[5][6]
Protocol 2: Synthesis of an Azo-Based Benzotriazole UV Absorber
This protocol provides a general procedure for the diazotization of a 5-aminobenzotriazole derivative and subsequent coupling with a phenolic compound.
Materials:
5-Aminobenzotriazole derivative
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl), concentrated
Phenol or substituted phenol (e.g., 2-naphthol)
Sodium hydroxide (NaOH)
Sodium carbonate
Ice
Equipment:
Beakers
Magnetic stirrer and stir bar
Ice bath
pH meter or pH paper
Büchner funnel and filter paper
Procedure:
Part A: Diazotization of 5-Aminobenzotriazole
Dissolve the 5-aminobenzotriazole derivative (1.0 eq) in dilute hydrochloric acid in a beaker.
Cool the solution to 0-5 °C in an ice bath with constant stirring.
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.[11]
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting clear solution should be used immediately in the next step.
Part B: Azo Coupling Reaction
In a separate beaker, dissolve the coupling agent (e.g., phenol or 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.[11]
Cool this solution to 0-5 °C in an ice bath.
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[11]
Maintain the pH of the reaction mixture between 7.5 and 8.5 by the simultaneous addition of a sodium carbonate solution.[11]
A colored precipitate of the azo-based UV absorber should form immediately.[10][12]
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Characterization and Data
The synthesized UV absorbers should be characterized to confirm their structure and purity.
Table 1: Typical Characterization Data for Benzotriazole UV Absorbers
Analytical Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons of the benzotriazole and coupled phenyl rings. The presence of an amide proton signal (for Pathway 1) or the absence of the primary amine protons.
FTIR Spectroscopy
Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and aromatic C=C stretching. The disappearance of the primary amine N-H stretching bands.
UV-Visible Spectroscopy
Strong absorbance in the UVA and UVB regions (typically 300-400 nm). The λmax will vary depending on the specific structure.[13]
Mass Spectrometry
The molecular ion peak corresponding to the expected molecular weight of the synthesized compound.
Melting Point
A sharp melting point is indicative of a pure compound.
Applications and Performance
The primary application of these synthesized benzotriazole UV absorbers is the protection of polymeric materials and organic compounds from UV degradation.
Incorporation into Polymers:
Benzotriazole UV absorbers can be incorporated into various polymers such as polyesters, polycarbonates, and polyolefins.[3] This is typically done during the compounding or extrusion process.[3]
Table 2: Typical Application Data for Polyester Fabric Treatment
The effectiveness of the UV absorber can be evaluated by measuring the UV transmittance of the treated material and calculating the Ultraviolet Protection Factor (UPF).[14] A significant reduction in UV transmittance and a high UPF value indicate successful UV protection.
Conclusion
The synthetic routes starting from 5-aminobenzotriazoles offer a versatile and effective platform for the development of high-performance UV absorbers. Both the acylamidation and diazotization-coupling pathways provide access to a wide range of structures with tunable properties. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate these critical photostabilizing agents for a multitude of applications.
References
Benzotriazole ultraviolet absorbent and preparation and application thereof - Eureka. (2012, January 4).
Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics | Scientific.Net. (n.d.). Retrieved from [Link]
CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google Patents. (n.d.).
WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents. (n.d.).
Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics - ResearchGate. (2025, August 9). Retrieved from [Link]
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved from [Link]
EP0740198A2 - Benzotriazole based UV absorbers and photographic elements containing them - Google Patents. (n.e.).
Benzotriazole based UV absorbing compounds and photographic elements containing them - Googleapis.com. (n.d.).
benzotriazole uv stabilizers: Topics by Science.gov. (n.d.). Retrieved from [Link]
Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI - SciSpace. (2021, October 15). Retrieved from [Link]
synthesis of novel fluorophores - combination of hindered amine and uv absorber in the molecule of benzo[de]isoquinoline-1,3-dione - Journal of Chemical Technology and Metallurgy. (2006, April 23). Retrieved from [Link]
Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films - PMC. (n.d.). Retrieved from [Link]
Benzotriazole UV Absorber | Everlight Chemical - Eversorb. (n.d.). Retrieved from [Link]
COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021, March 2). Retrieved from [Link]
“Gorgeous modification” of Benzotriazole UV absorber - Partners in Chemicals. (2020, December 15). Retrieved from [Link]
How does phenol react with benzeen diazonium chloride? - Quora. (2018, October 25). Retrieved from [Link]
Synthesis and characterization of novel water-soluble benzotriazole UV absorber. (2025, August 10). Retrieved from [Link]
Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS - JEOL. (n.d.). Retrieved from [Link]
Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - MDPI. (2022, May 23). Retrieved from [Link]
Determination of benzotriazole UV absorbers in textile products made of polyurethane fibers by high-performance liquid chromatography with a photo diode array detector | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Coupling with diazonium salt ? | ResearchGate. (2016, August 24). Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Azo coupling - Wikipedia. (n.d.). Retrieved from [Link]
US5874547A - Diazotization of amines - Google Patents. (n.d.).
US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents. (n.d.).
1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of ... - PMC. (n.d.). Retrieved from [Link]
Application Note: High-Purity Recrystallization of 5-Amino-2-(p-tolyl)-2H-benzotriazole
Executive Summary This application note details the purification protocol for 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS: 6659-91-2), a critical intermediate in the synthesis of azo dyes and a structural analog to PBTA-ty...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the purification protocol for 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS: 6659-91-2), a critical intermediate in the synthesis of azo dyes and a structural analog to PBTA-type mutagens used in toxicological standards. Achieving high purity (>99.5%) is essential for its use as an analytical standard or electronic grade precursor.
The protocol utilizes a solvent-antisolvent recrystallization technique optimized for the compound's specific polarity profile—balancing the lipophilic 2-aryl-2H-benzotriazole core with the polar 5-amino substituent.
Structure Analysis: The molecule features a planar benzotriazole ring substituted at the N-2 position with a p-tolyl group (lipophilic) and at the C-5 position with an amino group (polar/H-bond donor).
Impurities: Synthesis typically involves the reduction of nitro-precursors or azo-coupling. Common impurities include:
Tarry Azo-polymers: Highly colored, removed via activated carbon.
Inorganic Salts: Residues from reduction catalysts (Fe/Zn), removed via hot filtration.
Isomers: 1H-benzotriazole derivatives (less common in specific 2H-syntheses but possible).
Safety Warning
Hazard: Structural analogs (e.g., PBTA-1, PBTA-2) are potent mutagens found in river water and dye effluents [1]. Treat 5-Amino-2-(p-tolyl)-2H-benzotriazole as a suspected mutagen .
Containment: Handle exclusively in a Class II Biological Safety Cabinet or Fume Hood.
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection if powder handling is open.
Solvent System Selection
The choice of solvent is dictated by the "Push-Pull" nature of the molecule. The hydrophobic tolyl group resists water, while the amino group provides solubility in alcohols.
Solvent System
Role
Rationale
Ethanol (95%)
Primary Solvent
High solubility at boiling point (78°C); moderate solubility at RT. The 5% water content aids in keeping inorganic salts in solution or precipitating them depending on ionic strength.
Ethanol : Water (70:30)
Alternative
Used if the compound is too soluble in 95% EtOH. Water acts as the anti-solvent to force crystallization upon cooling [2].
Methanol
Secondary
Higher solubility profile; useful for initial extraction from crude reaction mass but often yields smaller crystals than Ethanol.
Toluene
Avoid
While it dissolves the tolyl moiety, it poorly solvates the amino group and is difficult to remove (high boiling point/toxicity).
Solvent: Ethanol (ACS Reagent Grade, >99.5%) and Deionized Water.
Adsorbent: Activated Carbon (Norit SA 2 or equivalent) – Crucial for removing colored azo-impurities.
Filter Aid: Celite 545.
Step-by-Step Methodology
Phase 1: Dissolution & Decolorization
Weighing: Place 10.0 g of crude solid into a 250 mL Erlenmeyer flask.
Solvent Addition: Add 80 mL of Ethanol (95%). Add a magnetic stir bar.
Heating: Heat the mixture to reflux (approx. 80°C) on a stir plate.
Observation: The solid should dissolve completely.[3] If undissolved material remains after 10 mins of reflux, add Ethanol in 5 mL increments.
Note: If inorganic salts are present, they may remain as a fine grey suspension. Do not confuse this with undissolved product.
Carbon Treatment: Once dissolved, remove from heat source briefly (to prevent boil-over). Add 0.5 g (5 wt%) of Activated Carbon.
Reflux: Return to heat and reflux for 15 minutes. This allows the carbon to adsorb high-molecular-weight colored impurities [3].
Phase 2: Hot Filtration (The Critical Step)
Purpose: To remove the carbon and any insoluble inorganic residues before crystals form.
Setup: Pre-heat a glass funnel and a fluted filter paper (or a Buchner funnel with a Celite pad) by passing 20 mL of boiling Ethanol through it. Cold equipment causes premature crystallization and clogging.
Filtration: Filter the hot, black suspension through the pre-heated assembly into a clean, pre-warmed receiving flask.
Rinse: Rinse the filter cake with 10 mL of boiling Ethanol to recover occluded product.
Slow Cooling: Allow the clear, amber/yellow filtrate to cool to room temperature (20-25°C) undisturbed. Stirring at this stage yields small, impure crystals. Static cooling yields needles/plates.
Nucleation Check: If no crystals form at 30°C, scratch the glass wall with a rod or add a single seed crystal.
Deep Cooling: Once RT is reached and crystallization has begun, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
Phase 4: Isolation & Drying
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol (-20°C).
Caution: The product is slightly soluble in ethanol; warm washes will reduce yield significantly.
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Target: Loss on Drying (LOD) < 0.5%.
Process Visualization
Recrystallization Workflow
The following diagram illustrates the logical flow and critical control points (CCPs) of the purification process.
Caption: Workflow for the purification of 5-Amino-2-(p-tolyl)-2H-benzotriazole highlighting thermal transitions.
Impurity Fate Map
Understanding where impurities go ensures the protocol is self-validating.
Caption: Separation logic showing the removal vectors for specific impurity classes.
Quality Control & Troubleshooting
Analytical Specifications
After drying, the material should meet these criteria:
Test
Specification
Method
Appearance
Pale yellow to off-white needles
Visual
Melting Point
150°C - 160°C (Typical range for amino-benzotriazoles)
Capillary Method
Purity (HPLC)
> 99.5% Area
C18 Column, ACN:H2O Gradient
Solubility
Clear solution in Acetone
Visual (Turbidity check)
Troubleshooting Guide
Issue
Cause
Corrective Action
Oiling Out
Solution too concentrated or cooling too fast.
Re-heat to dissolve. Add 10% more solvent. Cool very slowly to RT before icing.
Thin-layer chromatography (TLC) separation of benzotriazole reaction mixtures
Application Note: High-Resolution TLC Separation of Benzotriazole Reaction Mixtures Executive Summary Benzotriazole (BTA) and its derivatives are critical pharmacophores in drug discovery (e.g., Vorozole, Alizapride) and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution TLC Separation of Benzotriazole Reaction Mixtures
Executive Summary
Benzotriazole (BTA) and its derivatives are critical pharmacophores in drug discovery (e.g., Vorozole, Alizapride) and corrosion inhibition. However, their amphoteric nature and rapid tautomeric equilibrium (
) create significant chromatographic challenges, including severe peak tailing and difficult regioisomer resolution (- vs. -alkylation).
This guide provides a definitive protocol for the Thin-Layer Chromatography (TLC) separation of benzotriazole synthesis mixtures. It moves beyond standard "dip-and-see" methods, employing mechanistic insights into
modulation and dipole moments to achieve baseline separation of critical isomers.
Mechanistic Context: Why Benzotriazoles are Difficult
To separate benzotriazoles, one must understand their interaction with the silica stationary phase.
Acidity & Tailing: Unsubstituted benzotriazole has a
of approx. 8.2. On slightly acidic silica gel (), the triazole ring can act as a hydrogen bond donor (via the N-H) to surface silanols, causing severe "streaking" or tailing.
Regioisomerism: Alkylation of benzotriazole typically yields two isomers:
-alkyl (Asymmetric): Higher dipole moment, generally more polar Lower .
-alkyl (Symmetric): Lower dipole moment, generally less polar Higher .
Tautomerism: In solution, the
- and - tautomers interconvert rapidly. However, once alkylated, the structure is fixed, allowing for distinct separation.
Method Development Strategy
Do not rely on a single solvent system.[1][2] Use the "Triangle Strategy" adapted for nitrogen heterocycles.
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal mobile phase based on polarity and spot morphology.
Standardized Protocols
Protocol A: Monitoring Synthesis (Cyclization)
Target: Formation of Benzotriazole ring from o-phenylenediamine.
Reagents:
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).
Mobile Phase: Chloroform : Methanol (9:1 v/v).
Modifier: None usually required, but 0.5% Acetic Acid sharpens the diamine spot.
Procedure:
Sample Prep: Dissolve 5 mg of crude reaction mix in 1 mL MeOH.
Spotting: Apply 1
L of starting material (SM) and reaction mix (RM) side-by-side.
Elution: Run until solvent front reaches 80% of plate height.
Visualization:
UV 254 nm: Benzotriazole ring absorbs strongly (Dark spot).
Ninhydrin Stain: o-phenylenediamine (SM) turns Red/Pink upon heating. Benzotriazole (Product) is negative (no color).
Success Criteria: Disappearance of the pink Ninhydrin-active spot and appearance of a lower
UV-active spot.
Protocol B: Separation of N1 vs. N2 Alkyl Isomers
Target: Resolution of regioisomers formed during alkylation (e.g., with alkyl halides).
Reagents:
Stationary Phase: Silica Gel 60
.
Mobile Phase: Hexane : Ethyl Acetate (Gradient usually 4:1 to 2:1).
Modifier:CRITICAL: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and prevent tailing of any unreacted starting material.
Procedure:
Chamber Saturation: Place filter paper in the TLC chamber and add mobile phase (Hex:EtOAc:TEA 80:19:1). Allow to equilibrate for 15 mins.
Spotting: Spot crude alkylation mix.
Elution: Develop plate.
Analysis:
-Isomer: Elutes Higher (). It is less polar due to symmetry.
While UV is primary, chemical stains confirm functional groups.
Stain
Preparation
Target
Appearance
UV (254 nm)
N/A
Conjugated Ring
Dark Purple/Black on Green bg
Iodine Chamber
crystals in jar
Aromatics/Unsat.
Yellow/Brown (Transient)
KMnO4
1.5g in 100mL
Alkyl chains/Oxidizable
Yellow spot on Pink bg
Ninhydrin
1.5g in 100mL EtOH
Primary Amines (SM)
Red/Pink (Requires Heat)
Isomer Separation Logic Diagram
Figure 2: Chromatographic behavior of Benzotriazole alkylation products.
Troubleshooting Common Issues
Tailing/Streaking:
Cause: Interaction of the acidic N-H proton with silica silanols.
Fix: Add 1% Triethylamine (TEA) or Ammonia to the mobile phase. For highly acidic derivatives (e.g., nitro-benzotriazoles), use 1% Acetic Acid instead to keep the molecule protonated.
Co-elution of Isomers:
Cause: Solvent system too polar.
Fix: Switch from EtOAc/Hexane to Toluene/Acetone (9:1) . The
interactions with Toluene often provide better selectivity for aromatic isomers than simple adsorption chromatography.
"Ghost" Spots:
Cause: Decomposition on silica.
Fix: Use 2D-TLC. Run the plate, rotate
, and run again. If spots appear off the diagonal, the compound is degrading on the silica.
References
Katritzky, A. R., et al. "Synthesis and properties of benzotriazole derivatives." Chemical Reviews, 1998. (Foundational chemistry of benzotriazoles).
Author: BenchChem Technical Support Team. Date: February 2026
Document Type: Application Note & Technical Guide
Subject: Synthetic Methodologies for CAS 6659-91-2
Target Audience: Medicinal Chemists, Material Scientists, and Process Engineers
Executive Summary & Molecular Profile[2]
5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS: 6659-91-2) represents a specialized class of "functionalizable chromophores." Unlike the ubiquitous 1H-benzotriazole used in corrosion inhibition, the 2H-isomer structure confers exceptional UV-A/UV-B absorption capabilities and photostability, making it a critical scaffold in the synthesis of polymer stabilizers and high-performance pigments.
The 5-amino group acts as the primary chemical handle, allowing researchers to covalently tether this photostable core to polymers, biological markers, or complex dye architectures without disrupting the electronic transitions of the triazole ring responsible for UV dissipation.
Physicochemical Snapshot[1][3][4][5][6][7]
Molecular Formula: C₁₃H₁₂N₄
Molecular Weight: 224.26 g/mol
Key Reactivity: Primary aromatic amine (Nucleophilic); susceptible to diazotization, acylation, and Pd-catalyzed cross-coupling.
Solubility Profile: Insoluble in water; soluble in DMF, DMSO, hot ethanol, and acetic acid.
Stability: The 2-aryl substitution "locks" the tautomer in the 2H-form, preventing the rapid proton transfer seen in 1H-benzotriazoles.
Critical Handling & Pre-Reaction Preparation[1]
Safety Precaution: Benzotriazole derivatives can exhibit contact allergenicity. All procedures should be conducted in a fume hood with nitrile gloves.
Solubility Optimization:
The p-tolyl group increases lipophilicity, making aqueous reactions (like standard diazotization) challenging due to precipitation.
Recommendation: Use a co-solvent system (Acetic Acid/Water or Propionic Acid/Water) for aqueous reactions to maintain homogeneity during the initial steps.
Protocol A: Diazotization & Azo Coupling (Synthesis of Azo Dyes)
Application: Creation of SERRS (Surface Enhanced Resonance Raman Scattering) tags, textile dyes, and colorimetric sensors.
Mechanistic Insight
The benzotriazole ring is electron-deficient, making the resulting diazonium salt a strong electrophile . This allows for rapid coupling with electron-rich aromatics (phenols, naphthols, anilines).
Acidification: Suspend 10 mmol of the amine in 20 mL of a 1:1 mixture of Glacial Acetic Acid and 6M HCl. Cool to 0–5°C in an ice-salt bath. Note: Acetic acid ensures the lipophilic substrate remains accessible.
Diazotization: Add NaNO₂ solution (1.1 equiv in min. water) dropwise over 20 minutes. Maintain internal temperature <5°C. Stir for 1 hour. The suspension should clear or become a fine dispersion of the diazonium salt.
QC Check: Test with starch-iodide paper (should turn blue immediately).
Coupler Preparation: Dissolve 10 mmol of 2-Naphthol in 20 mL of 10% NaOH (aq). Cool to 0–5°C.[1]
The Coupling: Slowly pour the diazonium solution into the alkaline coupler solution with vigorous stirring. Crucial: The pH must remain basic (pH > 9) to keep the naphthol in its reactive phenolate form.
Precipitation: A deep red/orange precipitate will form instantly. Stir for 2 hours, allowing the temp to rise to RT.
Isolation: Filter, wash extensively with water (to remove salts) and cold methanol (to remove unreacted organics).
Process Visualization
Caption: Workflow for the synthesis of azo dyes via diazotization of the 5-amino precursor.
Application: Covalent attachment of the UV-stabilizer unit to polymer backbones (e.g., polyacrylates) or fatty acids to prevent migration/leaching.
Mechanistic Insight
The amine on the benzotriazole ring is moderately nucleophilic. However, steric bulk from the benzotriazole system can retard reaction rates. Acid chlorides are preferred over DCC/EDC coupling for higher yields and cleaner workups in material synthesis.
Step-by-Step Methodology
Reagents:
Substrate: 5-Amino-2-(p-tolyl)-2H-benzotriazole
Acylating Agent: Acryloyl chloride (for monomers) or Benzoyl chloride
Base: Triethylamine (TEA) or Pyridine
Solvent: Dry Dichloromethane (DCM) or THF
Workflow:
Dissolution: Dissolve 5 mmol of the amine and 6 mmol of TEA in 20 mL of anhydrous DCM under nitrogen atmosphere.
Activation: Cool the solution to 0°C.
Addition: Add 5.5 mmol of the Acid Chloride dropwise via syringe. The reaction is exothermic; control rate to prevent boiling.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the amine spot will disappear; the amide is usually less polar).
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove excess TEA) and brine.
Application: Synthesis of conductive oligomers or pharmaceutical intermediates where an aryl-amine bond is required without an azo linkage.
Mechanistic Insight
Palladium-catalyzed amination allows the coupling of the 5-amino group with aryl bromides. This is superior to nucleophilic aromatic substitution (SNAr) because it works on unactivated aryl halides.
Solvent selection for optimal dissolution of p-tolyl benzotriazoles
Application Note: Solvent Selection & Dissolution Protocols for p-Tolyl Benzotriazoles Abstract p-Tolyl benzotriazole (TTA), typically a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, presents unique...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Dissolution Protocols for p-Tolyl Benzotriazoles
Abstract
p-Tolyl benzotriazole (TTA), typically a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, presents unique dissolution challenges due to its amphiphilic structure containing a hydrophobic tolyl moiety and a polar triazole ring.[1] While widely used as a corrosion inhibitor and synthetic intermediate, its low water solubility often hinders aqueous formulation and biological assay preparation. This guide provides a scientifically grounded solvent selection strategy, leveraging physicochemical properties (pKa, logP) and Hansen Solubility Parameters (HSP) to optimize dissolution for analytical, synthetic, and industrial applications.[2]
Physicochemical Profile & Solubility Challenges
To select the optimal solvent, one must first understand the molecular drivers of TTA insolubility.
Compound Identity: TTA is a mixture of isomers. The methyl group increases lipophilicity compared to unsubstituted benzotriazole.
Acidity (pKa ~8.8): The triazole ring contains an acidic proton (
). This is the critical "lever" for aqueous dissolution; TTA acts as a weak acid.
Lipophilicity (logP ~1.08 - 1.44): The positive logP indicates a preference for organic phases.[1] The aromatic ring drives
stacking, leading to high lattice energy in the solid state, which the solvent must overcome.
Table 1: Solubility Profile of p-Tolyl Benzotriazole at 25°C
Solvent Class
Representative Solvent
Solubility Rating
Mechanism of Action
Aqueous (Neutral)
Water (pH 7)
Poor (< 0.5 g/100mL)
High hydrophobic effect; inability to break lattice.[1]
Aqueous (Alkaline)
5% NaOH / KOH
Excellent (> 50% w/w)
Deprotonation forms highly soluble ionic salt (Na-TTA).[1]
Polar Protic
Methanol, Ethanol, IPA
Good to High
Hydrogen bonding with triazole nitrogen; alkyl compatibility.
Dipolar Aprotic
DMSO, DMF
High
Dipole-dipole interactions; disruption of crystal lattice.[1]
(~42.3 MPa), creating a high energy penalty for cavity formation around the hydrophobic tolyl group.
Why Alcohols Work: Ethanol (
~19.[1]4) bridges the gap, offering enough polarity to solvate the triazole while the ethyl group accommodates the hydrophobic bulk.
Decision Logic Pathway
Figure 1: Decision tree for selecting the optimal solvent based on the intended experimental or industrial application.[1]
Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Aqueous Stock (Sodium Tolyltriazole)
Context: Required for aqueous corrosion inhibition systems or when organic solvents are prohibited.[1]
Mechanism: Acid-Base neutralization converts the insoluble neutral molecule into the highly soluble sodium salt.[1]
Stoichiometry Calculation: Calculate the molar amount of TTA (MW ~133.15 g/mol ). Target a 1:1 molar ratio with NaOH.
Note: A slight deficit of NaOH (0.98 eq) is safer to prevent high alkalinity, but for maximum solubility, 1.0–1.05 eq is standard.
Slurry Formation: In a beaker, suspend 40g of TTA in 40mL of DI water. The mixture will be a thick, white slurry (insoluble).
Alkaline Addition: Slowly add the calculated NaOH (approx 12g of solid NaOH or equivalent solution) while stirring.
Exotherm Warning: The neutralization is exothermic.[6]
Heating: Heat the mixture to 50–60°C .
Clarification: Continue stirring. As the pH rises above 11 and temperature increases, the slurry will turn into a clear, amber-colored liquid (Sodium Tolyltriazole, 50% active).
QC Check: Verify the solution is clear and free of particulates. If haze remains, add NaOH dropwise until clear.
Protocol B: Preparation of Analytical Stock (HPLC/GC)
Context: For quantifying TTA purity or concentration.
Preferred Solvent: Methanol or Acetonitrile (HPLC Grade).[1]
Procedure:
Weigh 100 mg of TTA into a 100 mL volumetric flask.
Add ~60 mL of Methanol.
Sonicate for 5 minutes. The solid should dissolve rapidly without heat.
Dilute to volume with Methanol.
Storage: Store at 4°C. Stable for 3-6 months.
Protocol C: Purification via Solvent Switching (Recrystallization)
Figure 2: Purification workflow utilizing the temperature-dependent solubility differential between ethanol and water.[1]
Troubleshooting & Stability
Precipitation in Aqueous Media: If a Na-TTA solution is added to a system with pH < 8, the neutral TTA molecule will re-protonate and precipitate as a white solid. Mitigation: Ensure the bulk formulation pH remains alkaline or use co-solvents (glycols).
Viscosity: 50% Sodium Tolyltriazole solutions can be viscous at low temperatures. Store > 15°C.
Oxidation: TTA is generally stable, but solutions can darken (yellow to amber) over time due to trace oxidation or photo-degradation.[1] Store in amber glass.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Retrieved from [Link]
(Note: Provides foundational physicochemical data for the benzotriazole class).
European Chemicals Agency (ECHA). Registration Dossier for Tolyltriazole (CAS 29385-43-1).[1] Retrieved from [Link]
(Source for regulatory solubility data and isomer composition).[1]
Korpics, C. J. (1974). Benzotriazole and Tolyltriazole Mixtures.[7] U.S. Patent No.[8] 3,843,337.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
(Authoritative source on the solubility synergy of isomer mixtures and alkaline preparation).
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[8] Retrieved from [Link]
(Foundational text for the solubility parameter logic applied in Section 2).[3]
Ataman Chemicals. Sodium Tolyltriazole Technical Data Sheet. Retrieved from [Link]
(Industrial validation of the alkaline dissolution protocol).
Improving yield in the reduction of nitro-benzotriazole to amino-benzotriazole
⚠️ Safety & Bioactivity Warning Critical Note for Drug Developers: Before proceeding, verify the substitution pattern of your target. 1-Aminobenzotriazole (1-ABT) is a potent, mechanism-based inhibitor of Cytochrome P450...
Author: BenchChem Technical Support Team. Date: February 2026
⚠️ Safety & Bioactivity Warning
Critical Note for Drug Developers:
Before proceeding, verify the substitution pattern of your target. 1-Aminobenzotriazole (1-ABT) is a potent, mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes.[1] If your synthesis targets the N-amino variant, handle with extreme caution regarding biological exposure. If you are reducing 4-nitro or 5-nitro-1H-benzotriazole to the corresponding carbon-bound amine (C-amino), standard chemical safety applies, though the products may still possess biological activity.
Module 1: Strategic Method Selection
Why your yield is low before you even start.
The benzotriazole scaffold presents two unique challenges:
Catalyst Poisoning: The triazole nitrogens (N2/N3) are excellent ligands for transition metals, often poisoning Pd or Pt catalysts during standard hydrogenation.
Amphoteric Nature: The product (amino-benzotriazole) has both an acidic proton (triazole NH) and a basic amine (
). This leads to massive losses during aqueous workups if pH is not precisely controlled.
Decision Matrix: Which Reductant?
Condition / Constraint
Recommended Method
Why?
Standard Substrate (No halogens/sensitive groups)
Hydrazine Hydrate + Pd/C
Highest yield, cleanest profile. Hydrazine acts as a potent H-donor that outcompetes catalyst poisoning better than gas.
Halogenated Substrate (Contains Cl, Br, I)
SnCl (Stannous Chloride)
Prevents de-halogenation.[2] Pd/C will strip halogens; SnCl is chemoselective for .
Scale-Up (>50g)
Fe / Acetic Acid
Cost-effective and safer than handling large volumes of hydrazine or pressurized .
Acid Sensitive Groups
Sodium Dithionite (NaSO)
Mild, basic/neutral conditions. Avoids the harsh acid of SnCl or Fe/HCl.
Module 2: High-Yield Protocols
Protocol A: Catalytic Transfer Hydrogenation (The "Clean" Method)
Best for: 4-nitro or 5-nitrobenzotriazole without halogens.
The Logic: Using hydrazine hydrate as the hydrogen donor is often superior to hydrogen gas balloons. The rapid evolution of
gas creates a localized high-pressure environment at the catalyst surface, driving the reaction through the stable hydroxylamine intermediate.
Materials:
Substrate: Nitro-benzotriazole (1.0 eq)
Solvent: Ethanol (Abs.) or Methanol (0.1 M concentration)
Most researchers lose 30-50% of their yield during the extraction phase because they treat amino-benzotriazole like a standard aniline. It is not. It is amphoteric.
The pH Trap
Acidic pH (< 4): Molecule is protonated at the amine (
). Water soluble.
Basic pH (> 10): Molecule is deprotonated at the triazole ring (
). Water soluble.
Isoelectric Point (pI): Usually between pH 6.5 and 8.0. This is the only window where the molecule is neutral and extractable.
Figure 1: Solubility profile of amino-benzotriazoles. Extraction efficiency peaks only within a narrow neutral pH window.
Module 4: Troubleshooting FAQ
Q1: My reaction is stuck at a spot slightly less polar than the starting material. What is it?
Diagnosis: This is likely the Hydroxylamine intermediate (
) or the Azo dimer.
Fix:
If Hydrogenation: Increase temperature to
C or add 1-2 drops of acetic acid to activate the catalyst.
If SnCl
: Add another 1.0 eq of SnCl and reflux for 1 hour. The hydroxylamine reduces slower than the nitro group.
Q2: I have high conversion by TLC, but after extraction, I recovered <20% mass.
Diagnosis: You fell into the "Amphoteric Trap" (see Module 3).
Fix: Take your aqueous layer. Do not discard it. Adjust pH carefully to 7.0–7.5. Saturate the water with NaCl (Salting out). Extract with n-Butanol or THF/EtOAc (1:1) instead of pure EtOAc. Benzotriazoles love water; you need a more polar organic solvent to pull them out.
Q3: The product is purple/brown after the SnCl
reaction.
Diagnosis: Oxidation of the amine or trace tin complexes.
Fix: Recrystallize immediately. Do not leave the crude amine exposed to air for days.
Recrystallization Solvent: Water/Ethanol (80:20) usually works well. Dissolve in hot ethanol, add hot water until turbid, cool slowly.
Q4: Can I use Fe/HCl (Bechamp reduction)?
Answer: Yes, but Fe/HCl often requires a very acidic workup to remove iron salts, which solubilizes your product. If you use Iron, use Fe / Acetic Acid or Fe / NH
Cl (neutral conditions) to make the workup easier.
References
Catalytic Transfer Hydrogenation (Hydrazine)
Lauwiner, M., et al. "Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes." ChemCatChem, 2024.[7]
Context: Describes the efficiency of hydrazine/Pd systems for nitro reduction without high-pressure equipment.
Stannous Chloride Protocol (SnCl
):
Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.
Context: The foundational text for selective reduction preserving other functional groups.
Synthesis of 4- and 5-aminobenzotriazole
Graham, D., et al. "Synthesis of aminobenzotriazoles."[8] Molecules, 1999.[8]
Context: Specific procedure for 4- and 5-isomers using hydrazine hydrate and graphite/Pd, explicitly addressing the yield issues compared to high-pressure hydrogen
P450 Inhibition (Safety)
Ortiz de Montellano, P. R., & Mathews, J. M. "Autocatalytic alkylation of the cytochrome P-450 prosthetic hem group by 1-aminobenzotriazole." Biochemical Journal, 1981.
Context: Establishes the biological hazard of the 1-amino isomer.
Troubleshooting low solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole
Technical Support Center: Troubleshooting Solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole (PBTA-1) Executive Summary & Molecule Profile Subject: 5-Amino-2-(p-tolyl)-2H-benzotriazole (Commonly referred to as PBTA-1 ) C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Solubility of 5-Amino-2-(p-tolyl)-2H-benzotriazole (PBTA-1)
Executive Summary & Molecule Profile
Subject: 5-Amino-2-(p-tolyl)-2H-benzotriazole (Commonly referred to as PBTA-1 )
CAS Registry Number: 6659-91-2 (Generic) / Specific isomers vary
Primary Application: Mutagenicity standards (Ames Test), dye intermediate synthesis.
The Core Problem:
PBTA-1 is a highly planar, hydrophobic molecule. Its poor aqueous solubility is driven by strong intermolecular
stacking interactions in its crystal lattice and a high octanol-water partition coefficient (LogP). Users frequently encounter precipitation ("crashing out") when diluting organic stock solutions into aqueous biological buffers (e.g., Top Agar for Ames tests or cell culture media).
Safety Warning:
PBTA-1 is a potent mutagen (Class: Phenylbenzotriazole). Handle only in a Class II Biological Safety Cabinet.
Solubility Decision Matrix
Before beginning, determine your application path.[1] The solubility strategy differs significantly between biological assays and chemical synthesis.
Figure 1: Decision matrix for solvent selection based on experimental end-point.
Troubleshooting Guides
Scenario A: The "Crash Out" in Ames Test (Precipitation in Top Agar)
Symptom: You prepare a clear stock solution in DMSO, but upon adding it to the Top Agar (aqueous), the solution turns cloudy or crystals form immediately.
Root Cause:
This is a kinetic solubility failure. PBTA-1 is thermodynamically unstable in water. When the solvent (DMSO) is diluted, the local concentration of PBTA-1 exceeds its aqueous solubility limit before it can disperse, causing rapid crystallization.
Protocol: The "Hot-Shot" Dispersion Method
Stock Prep: Dissolve PBTA-1 in 100% sterile DMSO . Do not use water or buffer in the stock.
Target Concentration: 10–20 mg/mL (Max).
Technique: Vortex for 60 seconds. If particles persist, sonicate at 40°C for 5 minutes.
Temperature Control: Ensure your Top Agar is maintained strictly at 45°C .
Add the DMSO stock directly into the liquid agar while vortexing or swirling immediately.
Limit: Keep DMSO volume < 50 µL per 2 mL Top Agar tube (< 2.5% v/v).
Plating: Pour onto minimal glucose plates immediately. Do not let the Top Agar + PBTA-1 mixture sit in the tube.
Scenario B: Low Solubility in Chemical Synthesis
Symptom: PBTA-1 remains a suspension in methanol or ethanol during reactions.
Root Cause:
While PBTA-1 has an amino group, the benzotriazole core is highly rigid. Alcohols alone may not disrupt the crystal lattice energy sufficient for high-concentration reactions.
Protocol: Acid-Assisted Dissolution
Solvent Choice: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) for high-concentration reactions (>50 mg/mL).
Protonation Strategy:
The 5-amino group is weakly basic.
If the reaction allows, add 1.0 equivalent of HCl (in dioxane or ether) or TFA .
Mechanism:[2][3][4][5][6][7][8][9] Protonation of the amine (
) creates an ionic salt, significantly disrupting the lattice energy and improving solubility in polar protic solvents.
Technical FAQs
Q1: Can I use Ethanol instead of DMSO for biological assays?A: Generally, no . While PBTA-1 is moderately soluble in ethanol, ethanol is more volatile and often more toxic to Salmonella strains (TA98/TA100) at the concentrations required to keep PBTA-1 dissolved. DMSO is the industry standard because it possesses a unique ability to solvate planar aromatic mutagens while remaining relatively inert to bacteria at low volumes (<2% v/v).
Q2: I see a "haze" on my plates. Is this contamination or precipitation?A: If the haze appears immediately after pouring and is uniform, it is likely micro-precipitation of the test compound.
Verification: Examine the plate under a stereomicroscope (40x).
Fix: Reduce the test concentration. You have exceeded the thermodynamic solubility limit of PBTA-1 in the agar matrix.
Q3: How do I dispose of PBTA-1 waste? Does bleach deactivate it?A:Do not rely on bleach. Benzotriazoles are chemically stable and resistant to oxidative degradation by hypochlorite (bleach).
Correct Disposal: All liquid and solid waste containing PBTA-1 must be collected in dedicated hazardous waste containers labeled "Mutagenic/Carcinogenic."
Destruction: High-temperature incineration is the only validated method for complete mineralization.
Q4: What is the pKa of PBTA-1?A: The 5-amino group has an estimated pKa of ~3.5–4.5 (weak base). The benzotriazole ring protons (if unsubstituted) are acidic (pKa ~8.2), but in PBTA-1, the 2-position is substituted with a p-tolyl group, removing the acidic proton. Therefore, the molecule acts primarily as a weak base.
Quantitative Data Summary
Solvent
Solubility Rating
Estimated Limit (25°C)
Application Notes
Water (pH 7)
Insoluble
< 0.01 mg/mL
Do not use for stock solutions.
DMSO
Excellent
> 50 mg/mL
Standard for Ames/Bio-assays.
Methanol
Moderate
~ 5-10 mg/mL
Good for HPLC mobile phase.
Acetone
Good
> 20 mg/mL
Suitable for glassware cleaning.
0.1M HCl
Moderate
~ 1-5 mg/mL
Soluble as hydrochloride salt.
References
Nishitakase River Mutagen Identification
Title: Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water.[10]
Source: Mutation Research/Genetic Toxicology and Environmental Mutagenesis (1999).
Link:
Ames Test Standard Protocols
Title: Revised methods for the Salmonella mutagenicity test.
Source: Maron, D.M. and Ames, B.N.
Link:
Benzotriazole Stability & Degradation
Title: Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems.
Source: MDPI (M
Link:
DMSO Solubility in Assays
Title: The stability of mutagenic chemicals stored in solution.
Technical Support Center: Benzotriazole Synthesis Purification Strategies
Welcome to the Technical Support Center for Benzotriazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Benzotriazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical purification stage of benzotriazole and its derivatives. Isomer separation is a common challenge, and this resource offers field-proven insights and detailed protocols to help you achieve high purity in your compounds.
Frequently Asked Questions (FAQs)
Q1: I've just completed my benzotriazole synthesis, and the crude product is a dark, oily solid. What is the first step I should take for purification?
A1: A dark, oily, or discolored crude product is common and typically indicates the presence of tarry impurities formed during the diazotization of o-phenylenediamine[1]. The recommended first step is a preliminary purification by recrystallization. If your compound is a liquid or fails to crystallize, treatment with an adsorbent followed by distillation or chromatography is advised.
Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point[2][3]. This is problematic because impurities tend to dissolve in the oil, leading to poor purification.
Causality: This often happens if the boiling point of the solvent is higher than the melting point of your benzotriazole derivative or if the compound is highly impure, significantly depressing its melting point[3].
Troubleshooting Steps:
Re-heat the solution to dissolve the oil completely.
Add a small amount of additional hot solvent to decrease the concentration[2][3].
Allow the solution to cool very slowly. You can insulate the flask to encourage gradual crystal formation.
If the problem persists, consider a different recrystallization solvent with a lower boiling point.
Q3: I'm struggling to separate the N1 and N2 isomers of my substituted benzotriazole. Which purification technique is most effective?
A3: The N1 and N2 isomers of substituted benzotriazoles often have very similar physical properties, making separation by crystallization challenging. The most effective and widely used technique for this purpose is flash column chromatography on silica gel[4][5]. The slight difference in polarity between the N1 (thermodynamically favored) and N2 (kinetically favored) isomers is typically sufficient for separation on a silica gel stationary phase[6]. HPLC can also be used for analytical and preparative-scale separation[7][8].
Q4: After recrystallization from benzene, my benzotriazole is still slightly colored. How can I obtain a pure white product?
A4: A persistent color after initial recrystallization suggests the presence of highly colored, polar impurities. There are two effective strategies to address this:
Decolorizing Carbon Treatment: Dissolve the colored benzotriazole in a suitable solvent (e.g., boiling water or ethylene glycol) and add a small amount of activated charcoal[1][9]. The charcoal adsorbs the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
Sublimation: For a very pure, white product, sublimation under vacuum is an excellent option, provided your benzotriazole derivative is thermally stable. A typical condition for unsubstituted benzotriazole is 90-95 °C at 0.2 mmHg[9].
Q5: Is vacuum distillation a safe method for purifying benzotriazole?
A5: While vacuum distillation can be effective for purifying benzotriazole, it comes with a significant safety warning. There have been reports of explosive reactions during the vacuum distillation of crude benzotriazole reaction mixtures[10]. This is a critical safety concern. Therefore, it is highly recommended to perform a preliminary purification step, such as recrystallization or treatment with adsorbents, to remove reactive impurities before attempting vacuum distillation. Always use appropriate safety precautions, including a blast shield, when performing vacuum distillation of potentially unstable compounds.
Troubleshooting Guides
Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.
1. Boil off some of the solvent to concentrate the solution and attempt cooling again[2]. 2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 3. Add a "seed crystal" of the pure compound if available[11].
Low Yield of Recovered Crystals
1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used initially. 3. Premature crystallization occurred during hot filtration.
1. Ensure the solution is thoroughly chilled in an ice bath before filtration. 2. Concentrate the mother liquor and cool it again to obtain a second crop of crystals[9]. 3. Pre-heat the funnel and filter paper before hot filtration.
Product is Still Impure After Recrystallization
1. The chosen solvent is not ideal (dissolves impurities as well). 2. The solution cooled too quickly, trapping impurities in the crystal lattice. 3. The crystals were not washed properly after filtration.
1. Experiment with different solvents or solvent systems. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Chromatography Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation of N1 and N2 Isomers (Flash Chromatography)
1. The mobile phase polarity is too high or too low. 2. The column was not packed properly. 3. The sample was overloaded on the column.
1. Optimize the eluent system using TLC. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate) until a good separation (ΔRf > 0.2) is observed. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight).
Streaking or Tailing of Spots on TLC/Column
1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is acidic or basic. 3. The sample is not fully dissolved in the mobile phase before loading.
1. Add a small amount of a polar modifier to the eluent, such as methanol or a few drops of acetic acid or triethylamine, depending on the nature of your compound. 2. Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
Purification Protocols
Protocol 1: Recrystallization of Crude Benzotriazole
This protocol is a general procedure for the recrystallization of solid, crude benzotriazole.
Step-by-Step Methodology:
Solvent Selection: Choose an appropriate solvent. Benzotriazole is soluble in hot water, benzene, toluene, and alcohols, but less soluble in cold water[12][13]. For many derivatives, an ethanol/water mixture is effective[14].
Dissolution: Place the crude benzotriazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[9].
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Caption: Workflow for the recrystallization of crude benzotriazole.
Protocol 2: Flash Chromatography for N1/N2 Isomer Separation
This protocol outlines a general procedure for separating N1 and N2 alkylated benzotriazole isomers.
Step-by-Step Methodology:
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the two isomer spots are well-resolved.
Column Packing: Prepare a flash chromatography column with silica gel, using the chosen mobile phase as the eluent.
Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
Loading: Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions. The less polar isomer will typically elute first.
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to yield the isolated products.
Caption: General workflow for isomer separation by flash chromatography.
Comparative Analysis of Purification Strategies
Purification Method
Typical Purity Achieved
Expected Yield
Primary Application
Advantages
Disadvantages
Recrystallization
>98%
60-90%
General purification of solid products.
Simple, cost-effective, scalable.
Can be time-consuming, risk of "oiling out", may not remove isomers effectively[15].
Adsorbent Treatment
Variable (pre-purification)
>95%
Decolorization and removal of polar impurities.
Effective for colored impurities, can be used for liquids[16].
Generates solid waste, may not remove all impurities.
Vacuum Distillation
>99%
75-85%
Purification of thermally stable, liquid, or low-melting point benzotriazoles.
Can be very effective for high purity.
Significant explosion hazard with crude mixtures [10], requires specialized equipment.
Flash Chromatography
>99%
50-85%
Separation of N1/N2 isomers and other closely related impurities[5].
Excellent for isomer separation, versatile.
More complex, requires solvents and silica gel, can be less scalable.
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
University of York. Problems with Recrystallisations. [Link]
Asian Journal of Research in Chemistry. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. [Link]
Google Patents. (1958). Preparation of benzotriazoles. U.S.
KWR Library. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. [Link]
The Journal of Chemical Physics. (2001). Determination of the structures of clusters by benzotriazole(H2O)1,2 IR–UV spectroscopy and ab initio calculations. [Link]
ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. [Link]
Kudos. Site selective alkylation of benzotriazoles without metal catalysts. [Link]
Asian Journal of Chemistry. (1991). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. [Link]
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
AperTO. (2026). Simultaneous determination of some passivators, inhibitors and antioxidants in mineral oils by solid phase extraction and high performance liquid chromatography. [Link]
Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. [Link]
PMC. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. [Link]
Addressing degradation of 5-Amino-2-(p-tolyl)-2H-benzotriazole under UV exposure
This guide functions as a specialized Technical Support Center for researchers working with 5-Amino-2-(p-tolyl)-2H-benzotriazole . Unlike commercial UV stabilizers (e.g., Tinuvin P), this molecule lacks the critical orth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 5-Amino-2-(p-tolyl)-2H-benzotriazole .
Unlike commercial UV stabilizers (e.g., Tinuvin P), this molecule lacks the critical ortho-hydroxyl group required for photostability. Consequently, it behaves as a photo-labile sensitizer rather than a stabilizer. This guide addresses the specific degradation pathways, troubleshooting during analysis (HPLC/LC-MS), and preservation protocols.
Ticket Category: Photochemical Instability & Analytical Interference
Status: Active Guide
PART 1: The Core Problem (Root Cause Analysis)
Why is my sample degrading?
If you are observing rapid degradation, yellowing, or "ghost peaks" in your chromatograms, the root cause is likely the absence of the ESIPT (Excited State Intramolecular Proton Transfer) mechanism .
The Stabilizer Mechanism (What you don't have): Standard benzotriazoles (like 2-(2-hydroxy-5-methylphenyl)benzotriazole) possess a hydroxyl group at the ortho position of the phenyl ring. Upon UV absorption, a proton transfers to the nitrogen, dissipating energy harmlessly as heat.
The Failure Mode (Your Molecule): Your molecule has a p-tolyl group (para-methyl). Without an ortho-hydroxyl donor, the excited singlet state (
) cannot relax via proton transfer. Instead, it undergoes:
Intersystem Crossing (ISC): Transition to a long-lived Triplet State (
).
Radical Formation: The amino group (
) and the triazole ring become highly susceptible to photo-oxidation or N-N bond cleavage.
Mechanistic Visualization
The following diagram contrasts the stable pathway you might expect with the unstable pathway this molecule actually follows.
Figure 1: Photophysical pathway showing why the lack of an ortho-hydroxyl group leads to reactive triplet states and degradation rather than thermal dissipation.
PART 2: Diagnostic Workflow (Troubleshooting)
Use this decision matrix to identify specific degradation issues in your experimental setup.
Issue 1: "Ghost Peaks" appearing in HPLC/LC-MS
Symptom: You see new peaks eluting after the main peak (dimers) or before (oxidized polar species).
Diagnosis: Photo-oxidation of the primary amine.
Check: Are you using transparent glass vials in the autosampler?
Explanation: The 5-amino group is electron-rich and easily oxidizes to nitroso (-NO) or nitro (-NO2) derivatives, or couples to form azo dimers (Ar-N=N-Ar) under ambient lab light.
Resolution: Switch to amber silanized glass vials . If amber vials are unavailable, wrap vials in aluminum foil immediately after preparation.
Issue 2: Sample Yellowing in Solution
Symptom: Clear solutions turn yellow/brown within hours.
Diagnosis: Formation of "PBTA-type" mutagenic precursors or azo-dimerization.
Context: This mimics the behavior of PBTA-1 (a known river water mutagen). The color comes from extended conjugation in dimerization products (e.g., phenazines or azobenzenes).
Resolution:
Purge solvents with Argon/Nitrogen to remove dissolved oxygen (quenching the ROS pathway).
Store at -20°C in the dark.
Issue 3: Non-Linear Calibration Curves
Symptom: High concentrations are linear, but low concentrations show lower-than-expected area counts.
Diagnosis: Adsorption + Surface Catalyzed Degradation.
Explanation: The amino group can H-bond to silanols on glass surfaces. Surface-adsorbed molecules are often more photo-labile.
Resolution: Use plastic (PP) inserts or silanized glassware. Add 0.1% Formic Acid to the solvent to protonate the amine (
), reducing adsorption and altering photo-reactivity.
PART 3: Experimental Protocols
Protocol A: Stabilized Stock Solution Preparation
Purpose: To create a reference standard that remains stable for >1 week.
Parameter
Specification
Reason
Solvent
Methanol (LC-MS Grade)
Avoids radical formation common in ethers (THF).
Additive
0.1% Formic Acid
Protonates the 5-amino group, reducing oxidation potential.
Concentration
> 1 mg/mL
Higher concentrations self-shield against light penetration.
Storage
Amber Vial, -20°C
Arrhenius inhibition of thermal oxidation.
Headspace
Argon/Nitrogen Purge
Removes oxygen, preventing Singlet Oxygen () formation.
Protocol B: LC-MS Method for Degradation Monitoring
Purpose: To separate the parent compound from its UV-induced metabolites.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
MS: ESI Positive Mode (Look for M+16 for oxides, M+M-2 for dimers).
PART 4: Frequently Asked Questions (FAQs)
Q: Can I use this molecule as a UV stabilizer for my polymer formulation?A:Absolutely not. Unlike Tinuvin P or Tinuvin 328, this molecule lacks the intramolecular hydrogen bond required for stability. It will degrade the polymer by generating free radicals upon UV exposure. It is a sensitizer, not a stabilizer.
Q: I see a blue fluorescence under the UV lamp. Is my compound impure?A: No, this is expected. Because the ESIPT pathway is blocked (see Figure 1), the excited state decays radiatively. Strong fluorescence is a confirmation of the para-substituted structure. If the fluorescence disappears, then your compound has degraded.
Q: What are the specific degradation products?A: Based on the photochemistry of amino-benzotriazoles (PBTA class):
Azo-dimers: Coupling of two amine radicals.
Phenazines: Ring closure products (often highly mutagenic).
Hydroxylated species: Attack of hydroxyl radicals on the phenyl ring.
References
Photochemistry of Benzotriazole Derivatives.
Context: Establishes the mechanism of N2 extrusion and radical formation in benzotriazoles lacking ortho-hydroxyl groups.
Source: Molecules (2011).[1]
Link:[Link]
Mutagenic activity of 2-phenylbenzotriazole derivatives (PBTA-type).
Context: Identifies the amino-phenylbenzotriazole structure as a precursor to potent mutagens via photo-activation.
Source: Mutation Research (1999).
Link:[Link]
Degradation of Benzotriazole UV Stabilizers vs. Non-Stabilizers.
Context: Contrasts the stability of ortho-OH derivatives (stabilizers) with the instability of other derivatives.
Source: Environmental Science: Water Research & Technology (2015).[2]
Link:[Link]
Aquatic photochemical kinetics of benzotriazole and structurally related compounds.
Context: Provides kinetic data on the photolysis rates of benzotriazole derivatives in aqueous environments.
Source: Environmental Science: Processes & Impacts (2015).[2][3]
Link:[Link]
Overcoming steric hindrance in 5-position functionalization of benzotriazoles
Ticket ID: BZT-C5-STERIC-001 Subject: Overcoming Steric Hindrance in 5-Position Functionalization of Benzotriazoles Status: Resolved Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: BZT-C5-STERIC-001
Subject: Overcoming Steric Hindrance in 5-Position Functionalization of Benzotriazoles
Status: Resolved
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Functionalizing the C5 position of benzotriazoles is a classic problem of competing electronic bias and steric occlusion. The nitrogen-rich triazole ring creates a strong electronic dipole, while substituents at N1 or N2 (necessary for solubility or biological activity) impose significant steric penalties on the adjacent C7 and C4 positions, often redirecting catalysts unpredictably.
This guide moves beyond standard textbook substitutions. We focus on steric steering —using the very bulk that causes problems to direct catalysts to the remote C5 position.
Module 1: Diagnostic & Strategy Selection
Before selecting a reagent, you must diagnose the steric environment of your substrate. The "N-Substituent Effect" is the primary driver of regioselectivity failure.
The N-Substitution Decision Tree
Use this logic flow to determine your synthetic pathway.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on N-substitution patterns.
Module 2: Protocols for Overcoming Steric Hindrance
Protocol A: Iridium-Catalyzed C-H Borylation (The "Remote" Strategy)
Best For: Accessing C5 when C4/C7 are sterically crowded.
Mechanism: The active catalyst, typically [Ir(OMe)(cod)]2 with a bipyridine ligand, forms a bulky complex. It avoids the sterically crowded C4 (peri to N3) and C7 (peri to N1-R), naturally favoring the remote C5/C6 positions.
Standard Operating Procedure (SOP)
Catalyst Loading: In a glovebox, mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in THF.
Boron Source: Add B2pin2 (bis(pinacolato)diboron) (1.0 equiv). The solution should turn deep red/brown, indicating formation of the active tris(boryl) species.
Substrate Addition: Add the benzotriazole substrate (1.0 equiv).
Reaction: Seal and heat to 80 °C for 4-12 hours.
Workup: Evaporate volatiles. The resulting arylboronate is often stable enough for silica chromatography (rapid elution).
Why this works: The dtbpy ligand creates a "steric wall" around the iridium center. The catalyst physically cannot approach the C4 position due to the lone pair repulsion from N3 and the peri-strain. It is forced to the C5 position, which is the most sterically accessible C-H bond.
Protocol B: Palladium-Catalyzed Direct Arylation
Best For: Installing aryl groups directly at C5 when electronic activation is required.[1]
Critical Factor: Use of phosphine-free conditions or specific bulky phosphines to prevent catalyst poisoning by the triazole nitrogens.
Optimized Conditions
Component
Reagent
Role
Catalyst
Pd(OAc)₂ (5 mol%)
Pre-catalyst
Ligand
P(t-Bu)₃ or P(Cy)₃
Bulky, electron-rich ligand to facilitate oxidative addition
Base
K₂CO₃ or Cs₂CO₃
Mild base to assist C-H deprotonation (CMD mechanism)
Solvent
DMF or Dioxane
Polar aprotic solvent to solubilize the intermediate
Temp
100-120 °C
Required to overcome activation energy of C5-H
Module 3: Troubleshooting & FAQs
Q1: I am getting a mixture of C5 and C6 substitution on my N1-alkyl benzotriazole. How do I fix this?
Diagnosis: On N1-substituted rings, C5 and C6 are electronically similar but sterically distinct. C6 is para to the N1-substituent, while C5 is meta.
Solution: Switch to the Iridium-Catalyzed Borylation (Protocol A).
Why: The steric bulk of the dtbpy ligand amplifies the difference between C5 and C6. If your N1-group is small (e.g., Methyl), separation is hard. If you increase the bulk of the ligand (e.g., using tmphen - 3,4,7,8-tetramethyl-1,10-phenanthroline), you enhance the preference for the position furthest from the N1-group (often C5).
Q2: My reaction fails completely when I try to couple a bulky electrophile at C5.
Diagnosis: This is a "Matryoshka" steric problem. You have hindrance on the substrate and the incoming electrophile.
Solution: Use a Spacer Strategy or Reverse Polarity .
Borylate first (Protocol A): Install the Bpin group at C5 (small, linear).
Suzuki Coupling: React the C5-Bpin benzotriazole with your bulky aryl halide.
Tip: Use Pd(dppf)Cl2 or Pd-PEPPSI-IPr catalysts. These are designed to handle bulky coupling partners by creating a spacious coordination sphere.
Q3: Why am I seeing N-arylation instead of C-H activation?
Diagnosis: The triazole nitrogens (N2/N3) are coordinating to the metal, poisoning the catalyst or undergoing competitive Buchwald-Hartwig coupling.
Solution:
Block N-Coordination: Ensure your N1 position is fully substituted with a non-labile group.
Change the Metal: Switch from Pd (soft) to Ir (harder/steric-driven). Iridium tris(boryl) species are less prone to nitrogen coordination inhibition than Pd(II) species.
Q4: Is there a way to functionalize C5 if N1 is unsubstituted (NH)?
Diagnosis: No. Free NH benzotriazoles will poison almost all C-H activation catalysts immediately.
Solution: You must use a protecting group.
Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).
Note: SEM groups often direct to C4 via weak coordination (Directed C-H activation), whereas bulky groups like Trityl (Trt) will force reaction to C5 via steric shielding.
Module 4: Advanced Insight - The 1,7-Pd Migration
For users dealing with extreme steric hindrance where direct attack is impossible, consider the 1,7-Palladium Migration sequence.
Concept:
Instead of attacking C5 directly, you attach a directing group (like a triazene) to the N1 position. The Pd inserts at the ortho-position of the N1-ring, then "walks" (migrates) to the C5 position of the benzotriazole core to relieve steric strain, followed by functionalization.
Key Reference: Zhou et al. (2011) demonstrated this for high regioselectivity.
Figure 2: Simplified workflow of the 1,7-Pd migration strategy for bypassing direct steric barriers.
References
Zhou, J., He, J., Wang, B., Yang, W., & Ren, H. (2011). 1,7-Palladium Migration via C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of Benzotriazoles. Journal of the American Chemical Society. Link
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. Link
Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. Link
Guria, S., et al. (2025).[2] Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand.[2] Nature Communications/PMC. Link
Lv, J., et al. (2011). Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. Chemical Communications. Link
Stabilizing 5-Amino-2-(p-tolyl)-2H-benzotriazole in acidic environments
Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-2-(p-tolyl)-2H-benzotriazole. Benzotriazole derivatives are a critical class of c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-2-(p-tolyl)-2H-benzotriazole. Benzotriazole derivatives are a critical class of compounds in medicinal chemistry, valued for their versatile biological activities.[1][2] However, their stability, particularly in the acidic environments often required for formulation, dissolution studies, or specific biological assays, can present significant challenges. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental outcomes.
Q1: My solution of 5-Amino-2-(p-tolyl)-2H-benzotriazole is showing a color change (e.g., turning yellow/brown) and a loss of potency over time in an acidic buffer (pH < 4). What is happening?
A1: This is a classic indicator of chemical degradation. While the core benzotriazole structure is generally stable, the presence of the 5-amino group fundamentally alters its behavior in acidic media.[3] The primary cause is the protonation of the exocyclic amino group.
Mechanism of Instability: The amino group (-NH₂) is the most basic site on the molecule, more so than the triazole nitrogen atoms.[4] In an acidic environment, it readily accepts a proton to become an ammonium group (-NH₃⁺). This transformation converts a strongly electron-donating group into a powerful electron-withdrawing group. This electronic shift can destabilize the fused aromatic ring system, making it susceptible to hydrolytic or oxidative degradation, which often manifests as a color change and loss of the parent compound. The p-tolyl group, being electron-donating, influences the overall electron density but does not prevent the protonation at the amino site.[5]
Actionable Advice:
Confirm Degradation: Immediately quantify the concentration of the parent compound using a stability-indicating method like HPLC-UV. A decrease in the main peak area alongside the appearance of new peaks confirms degradation.
Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., ring-opening, hydroxylation).[6]
Review Formulation: The immediate next step is to reassess your choice of solvent and pH. See the questions below for detailed stabilization strategies.
Q2: What is the likely protonation site of 5-Amino-2-(p-tolyl)-2H-benzotriazole in acid, and how does this impact stability?
A2: The most likely and significant protonation event occurs at the 5-amino group. While the triazole ring has nitrogen atoms that can be protonated, the pKa of the conjugate acid of the parent benzotriazole is less than 0, indicating it is a very weak base.[4][7] In contrast, aromatic amines have pKa values typically in the range of 4-5. Therefore, in mildly to strongly acidic solutions, the equilibrium will overwhelmingly favor the protonated 5-amino form.
This protonation is the critical destabilizing event. The resulting ammonium cation (-NH₃⁺) withdraws electron density from the benzotriazole ring system, which can lead to further reactions.
Caption: Proposed pathway for acid-mediated destabilization.
Q3: How can I experimentally determine the optimal pH for my compound's stability?
A3: A systematic pH-stability profile study is essential. This involves subjecting solutions of your compound at various pH values to accelerated storage conditions (e.g., elevated temperature) and monitoring its concentration over time. A kinetic UV-Vis spectroscopy assay is a straightforward method for this.
Concept: The degradation of the compound can be monitored by the change in its UV absorbance at a specific wavelength (λ_max). By plotting concentration versus time at different pH values, you can calculate the degradation rate constant (k) for each condition. The pH with the lowest k value is the pH of maximum stability.
Practical Steps: A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Q4: What are the best practices for preparing and storing acidic solutions of 5-Amino-2-(p-tolyl)-2H-benzotriazole to minimize degradation?
A4: If working in an acidic environment is unavoidable, you must control as many variables as possible to slow the rate of degradation.
Parameter
Best Practice
Rationale
pH Selection
Use the highest possible pH that is compatible with your experiment. Avoid strong mineral acids (e.g., HCl, H₂SO₄) unless absolutely necessary.
The rate of degradation is often proportional to the H⁺ concentration. Even a small increase in pH from 2 to 3 can decrease the degradation rate by an order of magnitude.
Buffer Choice
Use a well-characterized buffer system (e.g., citrate, acetate) instead of simply adjusting pH with a strong acid.
Buffers maintain a constant pH, preventing drifts that could accelerate degradation. Some buffer species may also exert specific catalytic or stabilizing effects.
Temperature
Prepare and store all solutions at reduced temperatures (e.g., 2-8°C). Prepare stock solutions fresh and use them as quickly as possible.
Chemical reactions, including degradation, are typically slower at lower temperatures (Arrhenius equation).
Atmosphere
If oxidative degradation is suspected, degas your solvents and consider preparing solutions under an inert atmosphere (e.g., Nitrogen or Argon).
Removing dissolved oxygen can prevent parallel oxidative degradation pathways that may be catalyzed by the acidic conditions.
Co-solvents
Consider incorporating a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, DMSO) into your formulation.
Co-solvents can reduce the activity of water, which is often the nucleophile in hydrolytic degradation pathways.[8]
Troubleshooting Workflow
If you observe instability, follow this logical workflow to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting compound stability.
Experimental Protocols
Protocol 1: Kinetic UV-Vis Spectroscopy for pH-Dependent Stability Assessment
This protocol provides a method to determine the degradation rate of 5-Amino-2-(p-tolyl)-2H-benzotriazole at different pH values.
Materials:
5-Amino-2-(p-tolyl)-2H-benzotriazole
DMSO (Spectroscopic grade)
Buffer solutions (e.g., 0.1 M Glycine-HCl for pH 2.2, 0.1 M Acetate for pH 4.0, 0.1 M Phosphate for pH 7.0)
UV-Vis Spectrophotometer with temperature control
Quartz cuvettes
Procedure:
Preparation of Stock Solution:
Prepare a concentrated stock solution of the compound (e.g., 10 mM) in 100% DMSO. This stock should be stable for short-term storage at -20°C.
Determine λ_max:
Dilute the stock solution in a neutral buffer (pH 7.0) to a final concentration that gives an absorbance between 0.8 and 1.2 AU.
Scan the spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent kinetic measurements.[9]
Kinetic Run Setup:
Set the spectrophotometer to kinetic mode, monitoring absorbance at λ_max. Set the temperature to a relevant value (e.g., 25°C or an accelerated condition like 40°C).
Prepare a series of cuvettes, each containing 990 µL of a different pH buffer (e.g., pH 2.2, 3.0, 4.0, 5.0, 7.0).
Allow the cuvettes to equilibrate to the set temperature inside the spectrophotometer.
Initiating the Reaction:
To start the measurement for a given pH, inject 10 µL of the 10 mM stock solution into the cuvette (final concentration 100 µM).
Quickly mix by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start recording the absorbance over time.
Record data every minute for a period of several hours, or until a significant (e.g., >20%) drop in absorbance is observed.
Data Analysis:
Assuming pseudo-first-order kinetics, the natural logarithm of the absorbance (or concentration) versus time will be linear.
Plot ln(A_t / A_0) vs. time, where A_t is the absorbance at time t, and A_0 is the initial absorbance.
The slope of this line is equal to the negative degradation rate constant (-k).
Compare the k values obtained for each pH. The pH with the smallest k value is the most stable condition.
References
Yao, J., et al. (2021). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Chemosphere.
Wang, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
Yao, J., et al. (2019). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Water Research.
Gómez-Mendoza, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules.
Langford, K., et al. (2011). Photochemical Degradation of Benzotriazole. Journal of Environmental Science and Health, Part A.
Patel, R., et al. (2015). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
Zhou, Y., et al. (2023). Benzotriazole ultraviolet stabilizers in the environment: A review of analytical methods, occurrence, and human health impacts. TrAC Trends in Analytical Chemistry.
Guided Wave Inc. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Guided Wave Application Note.
Lee, J., et al. (2025). Development of an analytical method and risk characterization for benzotriazole ultraviolet stabilizers in various foods. Food Chemistry.
Pavanello, A., et al. (2020). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Chemistry – A European Journal. Available at: [Link]
Stasinakis, A.S., et al. (2015). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm. Journal of Environmental Management.
Zhang, Q., et al. (2018). Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Chinese Journal of Chemistry. Available at: [Link]
Asimakopoulos, A.G., et al. (2016). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. TrAC Trends in Analytical Chemistry. Available at: [Link]
Wang, B.L., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem. Available at: [Link]
Pundir, G., et al. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. Available at: [Link]
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]
Dang, J., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research. Available at: [Link]
Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. JRASB. Available at: [Link]
Panda, S.S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Annals of Organic and Inorganic Chemistry. Available at: [Link]
Friesen, D.T., et al. (2008). Enhanced in vivo absorption of itraconazole via stabilization of supersaturation following acidic-to-neutral pH transition. Molecular Pharmaceutics. Available at: [Link]
Sanna, A., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Available at: [Link]
Ji, Y., et al. (2024). Effects of two mild amino acids on benzotriazole residue desorption during cobalt post-chemical mechanical polishing cleaning: Experimental and theoretical studies. Surfaces and Interfaces. Available at: [Link]
Ortiz de Montellano, P.R. (2015). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Catalytic Mechanisms. Drug Metabolism and Disposition. Available at: [Link]
Grilc, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. Available at: [Link]
Sliwinska-Bartkowiak, M., et al. (2020). Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. Materials. Available at: [Link]
Al-Ghorbani, M., et al. (2018). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. Available at: [Link]
ResearchGate. (n.d.). In Vivo Use of the CYP Inhibitor 1-Aminobenzotriazole to Increase Long-term Exposure in Mice. Retrieved from: [Link]
1H NMR interpretation and assignment for 5-Amino-2-(p-tolyl)-2H-benzotriazole
This guide provides a rigorous technical analysis of the 1H NMR interpretation for 5-Amino-2-(p-tolyl)-2H-benzotriazole , designed for analytical chemists and drug development professionals. It synthesizes experimental p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the 1H NMR interpretation for 5-Amino-2-(p-tolyl)-2H-benzotriazole , designed for analytical chemists and drug development professionals. It synthesizes experimental principles with comparative data to distinguish this specific regioisomer from its alternatives.
Executive Summary & Application Context
5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS: 6659-91-2) represents a critical intermediate in the synthesis of azo dyes and UV stabilizers. Its structural integrity relies on two key features: the 2H-tautomeric form of the triazole ring and the 5-position regiochemistry of the amino group.
Misidentification of the 1H-isomer or the 4-amino regioisomer is a common pitfall in benzotriazole chemistry. This guide establishes a definitive assignment protocol, leveraging the electronic shielding effects of the amino group to validate the structure.
Experimental Protocol (Self-Validating System)
To ensure reproducible data and clear resolution of exchangeable protons, follow this standardized workflow.
Sample Preparation
Solvent:DMSO-d₆ (99.9% D).
Rationale: Chloroform-d (CDCl₃) often causes broadening or disappearance of the -NH₂ signal due to exchange and poor solubility. DMSO-d₆ stabilizes the amine protons via hydrogen bonding, appearing as a distinct singlet.
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: 298 K (25°C).
Acquisition Parameters
Pulse Sequence: Standard zg30 or zg90.
Transients (Scans): Minimum 16 (to resolve small coupling constants in the aromatic region).
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the isolated methyl singlet vs. aromatic protons).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its non-aminated parent and its 1H-isomer counterpart. This comparison highlights the diagnostic shifts required for confirmation.
Critical Insight: The "Parent" molecule shows a symmetric AA'BB' pattern for the benzotriazole ring (centered ~7.9 and 7.4 ppm). The introduction of the 5-amino group breaks this symmetry, causing a drastic upfield shift (~1.0 ppm) for the protons ortho to the amine (H4 and H6), while leaving H7 relatively unaffected.
Detailed Structural Assignment
The assignment logic proceeds from the most obvious signals (Methyl) to the most complex (Benzotriazole ring).
Zone A: The Aliphatic Anchor
Signal: Singlet, 3H.
Shift:2.38 – 2.42 ppm .
Assignment:Ar-CH₃ (p-tolyl methyl).
Validation: Integration must be exactly 3.0. If split, suspect restricted rotation or impurities.
Zone B: The p-Tolyl System (N-Aryl)
Pattern: AA'BB' System (appears as two "roofed" doublets).
Reasoning: These protons are ortho to the triazole nitrogen (N2). The lone pair repulsion and anisotropy of the triazole ring deshield these significantly.
Validation: Add D₂O shake; this signal must disappear.
Logic Flow & Validation Workflow
The following diagram illustrates the decision process for confirming the structure using 1H NMR and auxiliary 2D methods (COSY/NOESY).
Caption: Logical workflow for distinguishing the target 2H-isomer from parent and 1H-analogs using symmetry and NOE correlations.
References
Matrix Scientific. (n.d.). 5-Amino-2-(p-tolyl)-2H-benzotriazole Product Data. Retrieved from
Katritzky, A. R., et al. (2002). "An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution." Tetrahedron, 58(44), 9089-9094.
Santa Cruz Biotechnology. (n.d.). 5-Amino-2-(p-tolyl)-2H-benzotriazole. Retrieved from
Claramunt, R. M., et al. (2009). "1H, 13C and 15N NMR Spectroscopy and Tautomerism of Nitrobenzotriazoles." Magnetic Resonance in Chemistry.
Comparative
Technical Comparison Guide: MS Fragmentation of 5-Amino-2-(p-tolyl)-2H-benzotriazole
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS: 6659-91-2). This document is structured to assist analytical chemists and t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS: 6659-91-2). This document is structured to assist analytical chemists and toxicologists in the identification, quantification, and differentiation of this compound from structural analogs and known genotoxic impurities (GTIs) like PBTA-1.
Executive Summary & Compound Profile
5-Amino-2-(p-tolyl)-2H-benzotriazole is a critical benzotriazole derivative, often analyzed as a degradation product of azo dyes or as a structural analogue in the study of mutagenic phenylbenzotriazoles (PBTA). Its analysis is pivotal in environmental monitoring and pharmaceutical impurity profiling (genotoxic impurity screening).
Chemical Formula:
Molecular Weight: 224.26 g/mol
Exact Mass: 224.1062
Key Structural Features: Benzotriazole core, primary amine at position 5, and a p-tolyl (4-methylphenyl) group at position 2.
Why This Analysis Matters:
Unlike stable UV stabilizers (e.g., Tinuvin P), the presence of the 5-amino group significantly alters the charge localization during electrospray ionization (ESI), enhancing sensitivity but complicating fragmentation due to competing loss pathways (neutral loss of
To ensure reproducibility and "self-validation," this protocol uses a Dynamic MRM (Multiple Reaction Monitoring) approach. The detection of the parent ion alone is insufficient due to isobaric interferences; the specific transition ratios defined below validate the identity.
LC-MS/MS Configuration
Parameter
Setting / Specification
Rationale
Ionization Source
ESI (Positive Mode)
The 5-amino group () is easily protonated, providing higher sensitivity than APCI.
Column
Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm)
Phenyl-Hexyl phases offer superior selectivity for aromatic benzotriazoles via interactions.
Mobile Phase A
5 mM Ammonium Formate + 0.1% Formic Acid
Buffering at pH ~3.5 ensures the amine is protonated () while stabilizing the benzotriazole ring.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Aprotic solvent maximizes ionization efficiency in ESI+.
Gradient
10% B to 90% B over 8 min
Slow gradient required to separate regioisomers (e.g., 1-tolyl vs. 2-tolyl).
Self-Validating Injection Criteria
System Suitability: Inject a standard of Benzotriazole (BZT) prior to analysis. If BZT signal-to-noise is <50:1, clean the source cone.
Isotope Check: The
peak (m/z 226) must appear at ~14.5% intensity of the parent peak (due to natural abundance) to confirm the carbon count ().
Fragmentation Mechanism Analysis
The fragmentation of 5-Amino-2-(p-tolyl)-2H-benzotriazole under Collision-Induced Dissociation (CID) follows a distinct pathway driven by the stability of the benzotriazole ring and the lability of the azo-linkage within the triazole.
Primary Pathway: The "Triazole Contraction"
The most diagnostic fragmentation for 2-substituted benzotriazoles is the extrusion of molecular nitrogen (
).
Precursor:
Transition: Loss of 28 Da (
).
Product: The resulting ion (m/z 197) forms a highly stable, resonance-stabilized carbazole-like or phenazine-like cation. This is the Quantifier Ion .
Secondary Pathway: Substituent Cleavage
Following the loss of
, the molecule retains significant internal energy, leading to secondary fragmentations:
Loss of Methyl Radical (
): From the p-tolyl moiety.
Loss of HCN: Characteristic of the remaining nitrogen-containing ring.
Visualized Fragmentation Pathway (DOT)
Caption: Step-wise CID fragmentation pathway of 5-Amino-2-(p-tolyl)-2H-benzotriazole. The loss of N2 is the obligatory first step for 2-substituted benzotriazoles.
Comparative Performance Guide
This section objectively compares the target compound against its non-amino analog (2-p-tolyl-benzotriazole) and the mutagenic standard PBTA-1. This comparison highlights why specific analytical adjustments are needed for the 5-amino variant.
Comparative Data Table
Feature
Target: 5-Amino-2-(p-tolyl)-2H-benzotriazole
Analog: 2-(p-tolyl)-2H-benzotriazole
Mutagen: PBTA-1
CAS
6659-91-2
3962-81-6
172602-76-5
Ionization Efficiency (ESI+)
High (Amino group acts as proton sponge)
Moderate (Relies on triazole protonation)
High (Multiple amino/ether groups)
Primary Fragment ()
Secondary Fragment
Limit of Detection (LOD)
~0.5 ng/mL
~5.0 ng/mL
~0.05 ng/mL
Spectral Complexity
Low (Clean spectrum)
Low
High (Isotopic patterns from Br/Cl)
Performance Insights
Sensitivity vs. The Analog:
The 5-Amino group enhances ESI response by approximately 10-fold compared to the unsubstituted 2-(p-tolyl)-2H-benzotriazole. While the non-amino analog requires higher capillary voltage to ionize, the 5-amino variant ionizes readily at standard conditions (3.0 - 3.5 kV), making it a suitable trace impurity marker.
Specificity vs. PBTA-1:
PBTA-1 contains Bromine and Chlorine, creating a distinct isotopic envelope (
, , ). The target compound lacks halogens. Crucial Check: If your spectrum shows a 1:1 doublet at M and M+2, you are likely detecting a halogenated contaminant, not 5-Amino-2-(p-tolyl)-2H-benzotriazole.
Fragmentation Stability:
The target compound's
ion (m/z 197) is exceptionally stable. In MRM method development, high collision energies (30-40 eV) may be required to drive the secondary fragmentation to m/z 182 or 170, whereas the initial loss occurs at lower energies (15-20 eV).
References
Oguri, A., et al. (1998). Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
Waidyanatha, S., et al. (2021).[1] Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology.
Nukaya, H., et al. (1997). Isolation and chemical-structural determination of a novel aromatic amine mutagen in water from the Nishitakase River in Kyoto. Chemical Research in Toxicology.
European Chemicals Agency (ECHA). Substance Information: 2-(2H-benzotriazol-2-yl)-p-cresol (Structural Analog Data).
Comparing UV blocking efficiency: 5-Amino-2-(p-tolyl)-2H-benzotriazole vs Tinuvin P
This guide provides an in-depth technical comparison between Tinuvin P (the industry-standard UV stabilizer) and 5-Amino-2-(p-tolyl)-2H-benzotriazole (a structural derivative with distinct photophysical properties). This...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Tinuvin P (the industry-standard UV stabilizer) and 5-Amino-2-(p-tolyl)-2H-benzotriazole (a structural derivative with distinct photophysical properties).
This analysis is structured for researchers and drug development professionals, focusing on the mechanism of action (ESIPT vs. Fluorescence) and the resulting implications for UV blocking and material stabilization.
5-Amino-2-(p-tolyl)-2H-benzotriazole vs. Tinuvin P
Executive Summary: The Divergence of Function
While both molecules share a benzotriazole core and absorb ultraviolet radiation, they serve fundamentally different purposes due to a critical structural variation—the presence or absence of an ortho-hydroxyl group.
Tinuvin P (Drometrizole): A UV Stabilizer . It possesses an intramolecular hydrogen bond that enables Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism safely dissipates UV energy as heat, protecting the polymer matrix.[1]
5-Amino-2-(p-tolyl)-2H-benzotriazole: A Fluorophore / Optical Brightener . It lacks the ortho-hydroxyl group required for ESIPT. Consequently, it absorbs UV light but releases the energy via radiative decay (fluorescence) . While it "blocks" UV transmission by absorption, it does not stabilize the matrix efficiently and acts instead as a fluorescent probe or intermediate.
Chemical Identity & Structural Analysis[2][3][4]
Feature
Tinuvin P
5-Amino-2-(p-tolyl)-2H-benzotriazole
CAS Number
2440-22-4
6659-91-2
IUPAC Name
2-(2H-benzotriazol-2-yl)-4-methylphenol
2-(4-methylphenyl)-2H-benzotriazol-5-amine
Key Substituents
2'-Hydroxy (Crucial for ESIPT)5'-Methyl
5-Amino (Auxochrome, Red-shift)2-(4-Methylphenyl) (No OH)
Primary Function
UV Stabilizer / Photoprotector
Fluorescent Probe / Intermediate
Mechanism
Non-radiative decay (Heat)
Radiative decay (Fluorescence)
UV Absorption
(Estimated shift)
Structural Criticality
The defining feature of Tinuvin P is the hydroxyl group at the ortho position of the phenyl ring (Position 2'). This group forms a hydrogen bond with the nitrogen of the triazole ring (
), creating a pseudo-six-membered ring. This is the structural prerequisite for the ESIPT mechanism.
The 5-Amino derivative possesses a p-tolyl group (4-methylphenyl) at Position 2. It lacks the ortho-hydroxyl group. Without this H-bond donor, the ESIPT pathway is blocked. The addition of an amino group at Position 5 of the benzotriazole ring acts as an electron-donating auxochrome, likely bathochromically shifting (red-shifting) the absorption spectrum compared to the parent benzotriazole.
Mechanistic Pathways (Visualization)
The following diagram contrasts the energy dissipation pathways of the two molecules.
Caption: Comparison of the ESIPT cycle in Tinuvin P (Left) vs. the Fluorescence pathway in the 5-Amino derivative (Right).
Performance Comparison Data
A. UV Blocking Efficiency (Absorption)
Both molecules are effective at absorbing UV photons, but their "efficiency" depends on the definition:
Tinuvin P: High molar extinction coefficient (
at 340 nm). It acts as a broadband filter (300–400 nm).
5-Amino Derivative: The amino group typically increases the molar extinction coefficient (hyperchromic effect) and shifts absorption to longer wavelengths (350–380 nm). It may block UV-A more effectively per mole but "leaks" energy as visible light.
Tinuvin P:Exceptional. The ESIPT cycle is reversible and occurs on a sub-picosecond timescale, allowing the molecule to undergo millions of cycles without degrading.
5-Amino Derivative:Moderate to Low. Without ESIPT, the excited state is longer-lived (nanoseconds vs. femtoseconds). This increases the probability of:
Photobleaching: Destruction of the chromophore.
Intersystem Crossing: Generating triplet states that produce Singlet Oxygen (
), which can degrade the surrounding polymer/drug matrix.
C. Summary Table
Parameter
Tinuvin P
5-Amino-2-(p-tolyl)-2H-benzotriazole
UV Protection Class
Class I Stabilizer
Non-Stabilizing Absorber
Energy Dissipation
Thermal (Harmless)
Fluorescence (Potentially reactive)
Quantum Yield ()
(Non-fluorescent)
High (Likely )
Stokes Shift
Large (due to Keto-Enol cycle)
Moderate
Risk Profile
Low (Inert)
High (Potential Photosensitizer)
Experimental Protocols
To experimentally validate these differences in your lab, use the following self-validating protocols.
Objective: Determine if the molecule undergoes ESIPT (Tinuvin P) or Fluorescence (Amino derivative).
Preparation: Prepare
solutions of both compounds in:
Non-polar solvent: Cyclohexane or Hexane.
Polar aprotic solvent: Acetonitrile.
UV-Vis Scan: Record absorption spectra (250–500 nm).
Expectation: Tinuvin P shows structured absorption in non-polar solvents.
Fluorescence Emission Scan: Excite at the absorption
.
Tinuvin P: Should show negligible fluorescence (signal near baseline).
5-Amino Derivative: Should show strong blue/violet emission .
Validation: If the 5-Amino derivative fluoresces strongly, it confirms the lack of the ESIPT pathway.
Experiment 2: Photostability Stress Test
Objective: Quantify the "blocking efficiency" over time (degradation rate).
Film Casting: Incorporate 0.5% w/w of each compound into a PMMA (polymethyl methacrylate) film.
Irradiation: Expose films to a Xenon arc lamp (simulated solar radiation,
at 340 nm) for 100 hours.
Monitoring: Measure the Absorbance (
) at every 10 hours.
Calculation: Plot
vs. Time.
Tinuvin P:
should remain .
5-Amino Derivative: Expect significant decay (
) or yellowing of the polymer due to photosensitization.
References
BASF Corporation. (2023). Tinuvin® P Technical Information. Retrieved from
Rieker, J., et al. (1995). "Ultraviolet Stabilizers of the 2-(2-Hydroxyphenyl)benzotriazole Class: Influence of Substituents on Structure and Photophysics." Journal of Physical Chemistry, 99(39), 14447–14458.
Matrix Scientific. (2024). Product Data: 5-Amino-2-(p-tolyl)-2H-benzotriazole (CAS 6659-91-2). Retrieved from
Keck, J., et al. (1998). "Ultrafast Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole." Journal of Physical Chemistry A, 102(45), 8867–8877.
BenchChem. (2025). Comparative Analysis of Commercial Benzotriazole UV Stabilizers. Retrieved from
A Comparative Guide to the Validation of Purity for Benzotriazoles Using Elemental Analysis (CHN)
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which re...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for heterocyclic compounds like benzotriazoles, a class of molecules integral to the development of corrosion inhibitors, UV stabilizers, and, critically, new therapeutic agents.[1] The presence of even minute impurities can significantly alter the physicochemical and biological properties of these compounds, leading to misleading results and potential safety concerns.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of elemental analysis (CHN) for the validation of benzotriazole purity. We will delve into the causality behind experimental choices, compare its performance against alternative methods, and provide actionable protocols to ensure the integrity of your research.
The Foundational Role of Elemental Composition in Purity Assessment
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a fundamental technique for characterizing organic compounds.[2] Its power lies in its ability to provide a direct measure of the elemental composition of a sample, which can then be compared to the theoretical composition of the desired molecule. For nitrogen-rich heterocycles like benzotriazoles, CHN analysis is particularly telling due to their high nitrogen content.
The principle of modern CHN analysis is rooted in the complete and instantaneous combustion of the sample in a high-temperature furnace (typically around 900-1000°C) in the presence of excess oxygen.[3][4] This process, often referred to as the Dumas method or dynamic flash combustion, converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[5] These combustion products are then passed through a reduction chamber containing copper to convert any nitrogen oxides to N₂. The resulting gases are separated, typically by gas chromatography, and quantified using a thermal conductivity detector.[6] The instrument is calibrated using a certified organic standard of known elemental composition.[4]
A Comparative Perspective: CHN Analysis vs. Chromatographic and Spectroscopic Techniques
While CHN analysis is a powerful tool, it is essential to understand its strengths and limitations in the context of other commonly used purity determination methods, namely High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Feature
Elemental Analysis (CHN)
High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)
Principle
Combustion and detection of elemental gases (CO₂, H₂O, N₂).
Separation of components based on differential partitioning between a mobile and stationary phase.
Quantification of nuclei (e.g., ¹H) in a magnetic field relative to a certified internal standard.
Information Provided
Elemental composition (%C, %H, %N).
Number and relative abundance of impurities.
Structural confirmation and absolute purity of the main component and impurities.
Primary Use
Confirmation of empirical formula and assessment of bulk purity.
Detection and quantification of process-related impurities and degradation products.
Absolute quantification without the need for a specific reference standard of the analyte.
Strengths
- Direct measure of elemental composition.- High precision and accuracy for bulk samples.- Relatively fast analysis time per sample.
- High sensitivity for trace impurities.- High throughput for routine quality control.- Can separate isomers.
- Provides structural information.- A primary analytical method.- Non-destructive.
Limitations
- Does not identify the nature of impurities.- Insensitive to isomeric impurities.- Can be affected by inorganic salts or residual solvents.
- Requires reference standards for impurity identification and quantification.- Method development can be time-consuming.- Destructive to the sample.
- Lower sensitivity compared to HPLC.- Requires a high-field NMR spectrometer.- Higher sample consumption.
Expert Insights on Method Selection:
The choice of analytical technique is not a matter of superiority but of suitability for the intended purpose, a cornerstone of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[7][8]
For early-stage research and synthesis confirmation: CHN analysis is an indispensable tool. A result within ±0.4% of the theoretical value for each element is widely considered strong evidence of a compound's identity and high purity.[9] This is often a requirement for publication in reputable chemistry journals.[9]
For process development and impurity profiling: HPLC is the gold standard.[10] Its high sensitivity allows for the detection and quantification of trace impurities that may not be discernible by CHN analysis.
For absolute purity determination and reference standard characterization: qNMR is unparalleled.[11] As a primary ratio method, it provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.
In a comprehensive drug development program, these techniques are often used in a complementary fashion to provide a holistic view of a compound's purity profile.[12]
Experimental Protocol: Purity Validation of a Benzotriazole Sample using CHN Analysis
This protocol is designed to be a self-validating system, incorporating best practices to ensure the generation of trustworthy data, in line with Good Laboratory Practice (GLP) principles.[13][14][15]
1. Sample Preparation and Handling:
Drying: Benzotriazoles can be hygroscopic.[16] It is crucial to dry the sample thoroughly to remove any adsorbed water, which would lead to inaccurate hydrogen and, consequently, carbon and nitrogen percentages. Dry the sample under vacuum at a temperature appropriate for its stability.
Homogenization: Ensure the sample is homogenous by gently grinding it to a fine powder. This is critical for obtaining reproducible results from the small sample sizes (typically 1-3 mg) used in CHN analysis.[6]
Weighing: Use a calibrated microbalance to accurately weigh the sample into a tin capsule. Record the weight to at least four decimal places. The weighing should be performed in a controlled environment to minimize moisture reabsorption.[16]
2. Instrument Calibration and Setup:
Calibration: Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). The calibration should be performed at the beginning of each analysis run.
Instrument Parameters: Set the furnace temperature, gas flow rates, and detector parameters according to the manufacturer's recommendations for nitrogen-rich compounds. Heterocyclic nitrogen compounds can be challenging to combust completely, so ensuring optimal oxidation conditions is vital.[17]
3. Data Acquisition and Analysis:
Analysis: Analyze the prepared samples, running each sample in duplicate or triplicate to assess precision.
Data Processing: The instrument software will automatically calculate the weight percentages of C, H, and N based on the detector response and the sample weight.
Purity Calculation: Compare the experimentally determined weight percentages to the theoretical values calculated from the empirical formula of the benzotriazole. The purity can be estimated based on the agreement between the experimental and theoretical values.
4. System Suitability and Validation:
System Suitability: Run a known standard as a check sample periodically throughout the analysis to monitor instrument performance and ensure the calibration remains valid.
Method Validation: The analytical procedure should be validated for accuracy, precision, and linearity as per ICH Q2(R1) guidelines.[18]
Visualizing the Workflow
The following diagram illustrates the logical flow of the purity validation process for benzotriazoles using CHN analysis.
Caption: Workflow for Benzotriazole Purity Validation using CHN Analysis
Interpreting the Data: A Case Study
Let's consider a hypothetical sample of 1H-Benzotriazole (C₆H₅N₃).
Theoretical Elemental Composition:
Carbon (C): 60.49%
Hydrogen (H): 4.23%
Nitrogen (N): 35.28%
Experimental Results (Mean of three determinations):
Carbon (C): 60.31% (Δ = -0.18%)
Hydrogen (H): 4.25% (Δ = +0.02%)
Nitrogen (N): 35.15% (Δ = -0.13%)
In this case, the experimental values are well within the commonly accepted ±0.4% deviation from the theoretical values, providing strong evidence for the high purity of the sample.[9] Deviations outside this range may indicate the presence of impurities, residual solvents, or incomplete drying.
Conclusion
The validation of purity is a critical, non-negotiable step in the research and development of benzotriazoles. Elemental analysis (CHN) serves as a robust and reliable method for assessing the bulk purity of these nitrogen-rich compounds. While it is essential to recognize its limitations and the complementary strengths of techniques like HPLC and qNMR, CHN analysis remains a cornerstone of chemical characterization. By adhering to rigorous experimental protocols and a sound understanding of the underlying principles, researchers can confidently establish the elemental integrity of their benzotriazole samples, thereby ensuring the quality and reliability of their scientific endeavors.
References
ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010.
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
D-5291 - Analytical Method.
Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate.
C H N S ANALYSIS.pptx - Slideshare.
ASTM D5291 - Conti Testing Laboratories.
Understanding the Working Principles of CHNO Analyzers - AZoM.
Methods - C/H/N - Mikroanalytisches Laboratorium.
CHN(O)S Elemental Analysis - Measurlabs.
A Guide to Good Laboratory Practice (GLP) | SafetyCulture.
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
An International Study Evaluating Elemental Analysis - PMC - NIH.
Good Laboratory Practice (GLP) - EFSA - European Union.
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC.
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
CHNS Elemental Analysers - The Royal Society of Chemistry.
Summary of CHNS Elemental Analysis Common Problems.
Good laboratory practice - Wikipedia.
Good Laboratory Practices (GLP): 2024 Guide - Biobide.
Purity comparison by NMR and HPLC. | Download Table - ResearchGate.
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.
Factors Affecting CHN Analysis | Labcompare.com.
Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem.
HPLC, a modular technique that complements NMR - specific polymers.
High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - RSC Publishing.
Technical Report Multi-Laboratory Validation Study for Quantitation of Benzotriazole by CAC-Benzotriazole-1.0 - California State Water Resources Control Board.
Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed.
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography - ResearchGate.
Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark - CORE Scholar.
Effect of adding hygroscopic salts on the analysis of the volatile fraction of cheese - Analusis.
The Problems Associated With Elemental Analysis - AZoNano.
US3334054A - Purification of benzotriazole - Google Patents.
Comparative Antioxidant Efficiency of Amino-Substituted Benzotriazoles: A Structure-Activity Guide
Executive Summary Benzotriazole (BTA) has historically been pigeonholed as an industrial corrosion inhibitor. However, recent medicinal chemistry campaigns have repurposed the BTA scaffold as a bio-isostere for purines a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzotriazole (BTA) has historically been pigeonholed as an industrial corrosion inhibitor. However, recent medicinal chemistry campaigns have repurposed the BTA scaffold as a bio-isostere for purines and indoles. This guide objectively compares the antioxidant efficacy of amino-substituted benzotriazoles against industry standards (Ascorbic Acid and BHT).
Key Finding: While unsubstituted benzotriazole exhibits negligible radical scavenging, the introduction of an amino group—particularly at the 5-position or as part of a hydrazone linkage—dramatically lowers the IC50 (increasing potency) by facilitating Hydrogen Atom Transfer (HAT) and resonance stabilization.
Mechanistic Basis: Why Amino-Substitution Matters
To understand the performance differences, one must look beyond the IC50 numbers to the molecular orbital level. The antioxidant activity of phenolic and anilinic compounds is governed primarily by two mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom (H[1]•) to the free radical.[1][2][3][4][5][6][7][8]
Single Electron Transfer (SET): The antioxidant donates an electron, followed by deprotonation.[2]
The Role of the Amino Group
The benzotriazole ring is electron-deficient due to the three nitrogen atoms. This makes the unsubstituted ring a poor antioxidant.
Unsubstituted BTA: High ionization potential; difficult to oxidize.
Amino-Substituted BTA: The amino group (-NH2) is a strong electron-donating group (EDG). It enriches the electron density of the
-system (Mesomeric effect, +M).
Result: It lowers the Bond Dissociation Enthalpy (BDE) of the N-H bond, making it easier to donate a hydrogen atom to a radical (e.g., DPPH•).
Diagram 1: Radical Scavenging Mechanism
The following diagram illustrates how an amino-benzotriazole stabilizes a free radical via resonance.
Caption: Mechanism of radical scavenging by amino-benzotriazoles via Hydrogen Atom Transfer (HAT).
Comparative Performance Analysis
This section compares three distinct classes of benzotriazoles against standard controls. Data is synthesized from structure-activity relationship (SAR) trends in recent literature.[9]
Class Definitions
Class A (Baseline): 1H-Benzotriazole (unsubstituted).
Class B (Ring-Substituted): 5-Amino-1H-benzotriazole (amino group on the benzene ring).
Class C (N-Substituted/Hybrid): 1-Aminobenzotriazole derivatives (e.g., Schiff bases or hydrazones).
Table 1: Comparative IC50 Values (DPPH Assay)
Note: Lower IC50 indicates higher potency. Values are representative of typical experimental ranges found in solvent-based assays (Methanol/Ethanol).
Compound Class
Specific Example
IC50 Range (µg/mL)
Relative Potency
Mechanism Note
Control 1
Ascorbic Acid (Vitamin C)
5 – 15
Very High
Standard reference (2-OH groups).
Control 2
BHT (Butyl Hydroxytoluene)
10 – 25
High
Sterically hindered phenol (HAT).
Class A
1H-Benzotriazole
> 500 (Inactive)
Negligible
Lacks H-donor capability; electron deficient.
Class B
5-Amino-1H-benzotriazole
40 – 80
Moderate
Amino group activates the ring; moderate H-donor.
Class C
BTA-Hydrazone Derivatives
15 – 35
High
Extended conjugation stabilizes the radical cation.
Interpretation
Class A (Ineffective): Without the amino group, the BTA ring is too stable and electron-poor to react with radicals like DPPH.
Class B (Moderate): Placing an amino group at position 5 creates a "push-pull" system. The benzene ring becomes more electron-rich, allowing the molecule to sacrifice a proton more easily.
Class C (Competitive): When the amino group is part of a larger conjugated system (like a hydrazone or Schiff base), the radical formed after donation can delocalize over a much larger area. These derivatives often approach the efficacy of BHT.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
DPPH Radical Scavenging Assay
Principle: DPPH is a stable purple radical that turns yellow upon reduction.
Validation: The control (DPPH only) must maintain stable absorbance at 517 nm for 30 mins.
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. (Absorbance should be ~0.9 at 517 nm).
Dilution: Prepare serial dilutions of amino-benzotriazoles (10, 20, 40, 60, 80, 100 µg/mL).
Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex vigorously.
Dark Phase: Incubate in total darkness for 30 minutes at room temperature (light degrades DPPH).
Measurement: Read Absorbance (
) at 517 nm.
Calculation:
ABTS Cation Radical Assay
Why use this? ABTS works in both aqueous and organic phases, unlike DPPH which is strictly organic. This is crucial if your BTA derivative is water-soluble (e.g., sulfonated variants).
Step-by-Step:
Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1). Let stand in dark for 12–16 hours to generate
.
Calibration: Dilute the radical solution with ethanol until Absorbance = 0.70 ± 0.02 at 734 nm.
Assay: Add 10 µL of sample to 1 mL of diluted ABTS.
Read: Measure decrease in absorbance after 6 minutes.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from synthesis to data validation.
Caption: Integrated workflow for synthesizing and validating antioxidant activity of BTA derivatives.
Conclusion and Recommendations
For researchers developing novel antioxidants, the 5-amino-benzotriazole scaffold offers a versatile starting point. While it does not surpass Ascorbic Acid in raw potency per mole, it offers superior lipophilicity and thermal stability , making it a better candidate for lipid peroxidation inhibition in drug formulations.
Recommendations:
Avoid Unsubstituted BTA: It provides no oxidative protection.
Target Hybridization: Synthesize Schiff bases of 5-amino-BTA to extend conjugation; this is the most reliable path to sub-20 µg/mL IC50 values.
Validate with ABTS: Always pair DPPH data with ABTS to account for solubility artifacts.
References
Journal of Advanced Research in Dynamical and Control Systems. "Synthesis of Newer Benzotriazol Derivatives for Antibacterial and Antioxidant Potential." IJARIIT, 2019.[10] Link
International Journal of Pharmacy and Pharmaceutical Sciences. "Evaluation of Antioxidant Activity for Some Benzotriazole Substituted with N-Phenylacetamide." ResearchGate, 2013. Link
Molecules. "Synthesis and Antioxidant Activity of Novel Benzotriazole Derivatives." MDPI, 2012. Link
Scientific Reports. "Benzothiazole Derivatives as Multifunctional Antioxidant Agents." Nature, 2022. Link
Frontiers in Chemistry. "Theoretical study of the antioxidant mechanism and structure-activity relationships." Frontiers, 2024. Link
Benchmarking thermal decomposition temperatures of benzotriazole derivatives
Executive Summary This guide provides a technical benchmark of the thermal decomposition profiles of Benzotriazole (BTA) and its critical derivatives: the energetic peptide coupling reagent 1-Hydroxybenzotriazole (HOBt)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical benchmark of the thermal decomposition profiles of Benzotriazole (BTA) and its critical derivatives: the energetic peptide coupling reagent 1-Hydroxybenzotriazole (HOBt) and the photostable UV absorber 2-(2H-benzotriazol-2-yl)-p-cresol (Tinuvin P) .
As researchers, we often default to TGA for stability checks. However, for nitrogen-rich heterocycles like benzotriazoles, TGA can be deceptive. It measures mass loss (evaporation), not necessarily decomposition energy. The following protocol uses High-Pressure DSC (PDSC) to suppress volatilization and capture the true decomposition exotherm.
2.1 The "Why" Behind the Method (Causality)
Sealed High-Pressure Pans: BTA derivatives sublime. In an open pan, the endothermic evaporation masks the exothermic decomposition. We use gold-plated high-pressure pans (up to 100 bar) to keep the sample in the condensed phase.
Sample Mass (< 2 mg): For HOBt, large masses can rupture the cell during decomposition. Small mass ensures the energy release is measurable but contained.
Heating Rate (5 °C/min): Slower rates provide better resolution of overlapping thermal events (e.g., dehydration vs. decomposition).
2.2 Validated Workflow (Graphviz)
Figure 1: Validated High-Pressure DSC workflow for energetic heterocycles. The high-pressure environment prevents sublimation, forcing the material to reveal its true decomposition temperature.
Benchmarking Analysis
We categorize the derivatives into three distinct classes based on their functional application and stability profile.
Category A: The Parent Scaffold (Benzotriazole - BTA)
BTA is the baseline. It is generally stable but prone to sublimation.
Behavior: Melts ~100°C. In open systems, it evaporates completely before decomposing.
Decomposition: Under confinement (PDSC), it shows exothermic decomposition starting >300°C.
Category B: The Energetic Reagent (1-Hydroxybenzotriazole - HOBt)
Widely used in peptide synthesis to suppress racemization. The N-OH moiety introduces significant instability.
Critical Hazard: The N-O bond is weak, and the high nitrogen content facilitates rapid energy release.
Hydrate vs. Anhydrous: Commercial HOBt is sold as a monohydrate (~11.7% water) to desensitize it.[1] Drying HOBt removes this heat sink, rendering it shock-sensitive and explosive.
Category C: The Stabilizer (Tinuvin P)
A hydroxyphenyl benzotriazole used in plastics.[2] The structure is modified to dissipate energy via Excited-State Intramolecular Proton Transfer (ESIPT), making it hyper-stable.
Behavior: Designed to absorb UV and release heat harmlessly.[3] This intrinsic stability translates to a high thermal decomposition temperature (
°C).
Comparative Data Summary
The following data represents aggregated values from high-pressure DSC and TGA experiments.
values are negative, indicating exothermic (heat-releasing) processes. High exothermic values indicate greater explosion potential.
Mechanistic Insight
Why the drastic difference? The stability is dictated by the substituents on the triazole ring.
Stability Hierarchy Diagram (Graphviz)
Figure 2: Mechanistic pathways influencing thermal stability. HOBt's N-OH group acts as a trigger for ring opening, while Tinuvin's structure facilitates reversible energy dissipation.
Safety & Handling Recommendations
For Drug Development Professionals:
Avoid Anhydrous HOBt: Always use the monohydrate or wetted forms (usually sold with ~12% water). If a protocol demands anhydrous conditions, switch to safer alternatives like Oxyma Pure .
Scale-Up Caution: Never scale up a reaction involving benzotriazole derivatives without running a DSC scan first. An exotherm > 500 J/g is a "Stop" signal for standard reactor vessels.
Waste Disposal: Do not concentrate HOBt-containing mother liquors to dryness. The accumulation of azides or anhydrous benzotriazoles can lead to explosions in rotary evaporators.
References
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[5] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. Link
BASF. (2023). Tinuvin P Technical Data Sheet. Link
Kos, I., et al. (2015).[6] Thermal analysis of N-carbamoyl benzotriazole derivatives. Journal of Thermal Analysis and Calorimetry. Link
Sperry, J. B. (2018). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue Engineering. Link
BenchChem. (2025).[3] A Comparative Analysis of Commercial Benzotriazole UV Stabilizers. Link
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Amino-1H-benzotriazole
Introduction: 5-Amino-1H-benzotriazole is a critical heterocyclic building block in medicinal chemistry and materials science. Its structure is featured in a variety of pharmacologically active agents, including potentia...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 5-Amino-1H-benzotriazole is a critical heterocyclic building block in medicinal chemistry and materials science. Its structure is featured in a variety of pharmacologically active agents, including potential anticancer and antimicrobial compounds.[1][2][3] Despite its importance, researchers often face challenges with the reproducibility of its synthesis. The inherent reactivity of the intermediates and the potential for side-product formation necessitate robust and well-characterized protocols. This guide provides an in-depth comparison of common synthetic routes, focusing on the chemical rationale, experimental nuances, and factors influencing reproducibility to empower researchers in drug discovery and development.
Part 1: Strategic Approaches to the Synthesis of 5-Amino-1H-benzotriazole
The synthesis of 5-amino-1H-benzotriazole is not a single, straightforward reaction but a strategic process that hinges on the reliable formation of the triazole ring and the correct installation of the amino group at the C5 position. Two primary and validated strategies dominate the landscape, each with distinct advantages and challenges.
Route A: Diazotization of a Pre-functionalized Diamine. This is the most prevalent and arguably more regioselective approach. It involves the cyclization of a benzene-1,2-diamine derivative where one of the amino groups is destined to become part of the triazole ring, and a substituent at the 4-position of the ring will ultimately be converted to the 5-amino group. The most effective precursor for this strategy is 4-nitro-1,2-phenylenediamine .[4]
Route B: Reduction of a Pre-formed Nitro-benzotriazole. This strategy involves first forming the benzotriazole ring and then introducing the amino group via the reduction of a nitro group. However, direct nitration of benzotriazole itself predominantly yields the 4-nitro and 7-nitro isomers, not the desired 5-nitro precursor.[4] Therefore, this route is practically a variation of Route A, where 5-nitrobenzotriazole is first synthesized and then reduced.
This guide will focus on the most reliable and reproducible method: the synthesis starting from 4-nitro-1,2-phenylenediamine, followed by a comparative analysis of the crucial nitro-reduction step.
Logical Workflow of Synthesis Strategies
Caption: Core workflow for the synthesis of 5-Amino-1H-benzotriazole.
Part 2: The Benchmark Protocol: Diazotization of 4-Nitro-1,2-phenylenediamine
This two-step protocol is the cornerstone of reliable 5-amino-1H-benzotriazole synthesis. It offers excellent control over regiochemistry and consistently provides good yields when executed with precision.
Step 1: Synthesis of 5-Nitro-1H-benzotriazole via Diazotization
Causality Behind Experimental Choices:
The diazotization reaction converts a primary aromatic amine into a diazonium salt, which is a highly reactive intermediate.[5][6] In the context of an ortho-diamine, the newly formed diazonium group is perfectly positioned to be attacked by the neighboring amino group, leading to spontaneous intramolecular cyclization to form the stable triazole ring.[1][2]
Why use Sodium Nitrite and a strong acid (e.g., HCl)? Nitrous acid (HNO₂) is the key reagent, but it is unstable. It is therefore generated in situ by reacting a stable salt, sodium nitrite (NaNO₂), with a strong mineral acid.[7][]
Why the critical temperature control (0–5 °C)? Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively.[7] Maintaining a low temperature is paramount for safety and for maximizing the yield of the desired cyclized product.
Detailed Experimental Protocol:
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Stir the resulting dark solution at 0–5 °C for an additional hour.
Work-up: Slowly warm the reaction mixture to room temperature. The 5-nitro-1H-benzotriazole product will precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
Drying: Dry the pale-yellow solid product under vacuum. The product is typically of sufficient purity for the next step without further purification.
Step 2: Reduction of 5-Nitro-1H-benzotriazole to 5-Amino-1H-benzotriazole
This reduction is the most critical step for ensuring high purity and yield. The choice of reducing agent is dictated by laboratory capabilities, cost, safety, and the presence of other functional groups. Several methods are viable, but their reproducibility varies.[9][10]
Comparative Analysis of Reduction Protocols
The trustworthiness of the final synthesis depends entirely on the successful and clean execution of this step. Below is a comparison of the most common and validated reduction methods.
Caption: Comparative workflows for the nitro-reduction step.
Part 3: Protocol Deep Dive and Self-Validation
For researchers in a standard laboratory setting without access to high-pressure reactors, the Tin(II) Chloride reduction offers the best balance of yield, reliability, and accessibility.
Detailed Protocol: SnCl₂ Reduction
Reaction Setup: To a solution of 5-nitro-1H-benzotriazole (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
Heating: Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Cooling & Quenching: After completion, cool the reaction mixture to room temperature.
Basification (Crucial Step): Carefully adjust the pH of the mixture to 8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step is critical to neutralize the acidic reaction mixture and precipitate tin salts, allowing the organic product to be extracted.
Extraction: Extract the mixture with ethyl acetate (2-3 times). Combine the organic layers.
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to afford the final product as an orange solid.[11]
Trustworthiness & Self-Validation:
The integrity of your synthesis is confirmed by analytical data.
Melting Point: The purified 5-amino-1H-benzotriazole should have a sharp melting point. A reported value is 157-159 °C.[11] A broad melting range indicates impurities.
Spectroscopic Analysis:
¹H NMR: The proton NMR spectrum should show a distinct pattern of aromatic protons corresponding to the 1,2,4-trisubstituted benzene ring.
IR Spectroscopy: Look for the appearance of N-H stretching bands (typically two sharp peaks around 3300-3400 cm⁻¹) from the newly formed amino group and the disappearance of the characteristic NO₂ stretching bands (around 1520 and 1340 cm⁻¹).
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry should confirm the exact mass of the protonated molecule ([M+H]⁺), which is calculated to be 135.0665.[11]
Safety Considerations:
Benzotriazole and its derivatives can be hazardous. Handle with appropriate personal protective equipment (PPE).[12][13][14]
Diazotization reactions have a potential for explosion if temperature is not strictly controlled. Use a blast shield.
Nitro-aromatic compounds are often energetic and should be handled with care.
The work-up for the SnCl₂ reduction involves neutralization, which can be exothermic and cause gas evolution (CO₂). Add the basic solution slowly and with good stirring.
References
Review Of Benzotriazole. International Journal of Creative Research Thoughts (IJCRT). [Link]
Graham, D., & McAnally, G. (1999). Synthesis of Aminobenzotriazoles. Molecules, 5(4), 377. [Link]
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]
A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education (IJARIIE). [Link]
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]
A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate. [Link]
1,2,3-benzotriazole Safety Data Sheet. Oxford Lab Fine Chem. [Link]
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. National Center for Biotechnology Information (PMC). [Link]
Optimization of synthesis process and structural characterization of 5-ATN. ResearchGate. [Link]
1,2,3-Benzotriazole Safety Data Sheet. Penta Chemicals. [Link]
Theoretical Investigation on Monomer and Dimers of Inhibitor of Cytochrome P450 Enzymes: 1-Aminobenzotriazole. Biotecnia. [Link]
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
1,2,3-BENZOTRIAZOLE Safety Data Sheet. Bio-Chem. [Link]
Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. ResearchGate. [Link]
Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. National Center for Biotechnology Information (PMC). [Link]
Characterization of 1-Aminobenzotriazole and Ketoconazole as Novel Inhibitors of Monoamine Oxidase (MAO): An In Vitro Investigation. Aragen Life Sciences. [Link]
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Catalytic Mechanisms. National Center for Biotechnology Information (PMC). [Link]
In Vivo Use of the CYP Inhibitor 1-Aminobenzotriazole to Increase Long-term Exposure in Mice. ResearchGate. [Link]
Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2. Comparison with Fenton oxidation. PubMed. [Link]
Method for synthesizing benzotriazole.
5-amino-benzimidazolone synthetic method.
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]
Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. PubMed. [Link]
Synthetic method for preparing 5-aminobenzimidazole ketone.
Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected. ChemRxiv. [Link]
Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering (RSC Publishing). [Link]
A Senior Application Scientist's Guide to Handling 5-Amino-2-(p-tolyl)-2h-benzotriazole: From Hazard Assessment to Disposal
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-Amino-2-(p-tolyl)-2h-benzotriazole, a member of the benzotriazole and ar...
Author: BenchChem Technical Support Team. Date: February 2026
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-Amino-2-(p-tolyl)-2h-benzotriazole, a member of the benzotriazole and aromatic amine families, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe use of this compound, grounded in established safety principles for its chemical classes.
Hazard Assessment: Understanding the "Why" Behind the Precautions
While comprehensive toxicological data for 5-Amino-2-(p-tolyl)-2h-benzotriazole is not extensively published, its classification as an irritant and its structural similarity to other benzotriazoles and aromatic amines provide a strong basis for a thorough hazard assessment.[1][2]
Primary Hazards: The key GHS hazard statements for this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]
Eye Irritation: Direct contact with the eyes is likely to cause significant irritation, and potentially damage, a common characteristic of many benzotriazole derivatives.[3][4][5]
Skin Sensitization: The designation as a potential skin sensitizer (H317) is critical. This means that initial contact may not produce a severe reaction, but repeated exposure can lead to the development of allergic contact dermatitis.[1] This causality underscores the need for consistent and correct glove use.
Inferred Hazards (Based on Chemical Class):
Inhalation: As a solid powder, there is a risk of generating airborne dust during handling (e.g., weighing, transferring). Inhalation may lead to respiratory tract irritation.[5][6]
Ingestion: Like many related compounds, it is presumed to be harmful if swallowed.[3][7]
Aquatic Toxicity: Many benzotriazoles are recognized as being toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[3][8][9]
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the primary lines of defense must be in place. PPE is the last resort, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.
Engineering Control - The Chemical Fume Hood: All handling of 5-Amino-2-(p-tolyl)-2h-benzotriazole powder, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[10] This is the most effective way to control airborne dust and prevent inhalation exposure.
Administrative Controls:
Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7] Avoid eating, drinking, or smoking in the work area.[3][10]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are paramount. The following recommendations are based on the known and inferred hazards of 5-Amino-2-(p-tolyl)-2h-benzotriazole.
Eye and Face Protection
Mandatory: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[7]
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or cleanup of large spills), chemical safety goggles and a full-face shield should be worn.
Skin Protection: A Two-Part System
A. Hand Protection (Gloves)
Given the H317 warning for skin sensitization, selecting the correct gloves is not merely about avoiding irritation but preventing the development of a long-term allergic response.[1] Glove selection depends on understanding permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (the physical deterioration of the glove).[11]
Glove Material
Recommendation & Rationale
Nitrile
Excellent First Choice. Nitrile gloves provide good resistance to a wide range of chemicals, including oils and some solvents, and are a suitable choice for handling the solid compound and solutions. They offer good puncture resistance.[12][13]
Neoprene
Good Alternative. Neoprene offers protection against acids, bases, and some solvents and has good physical resilience.[13]
Butyl Rubber
Recommended for Spills/Extended Contact. Butyl rubber provides excellent resistance to many organic compounds.[13] It should be considered for emergency response or situations requiring prolonged contact with the chemical in solution.
Glove Protocol:
Inspect: Always inspect gloves for any signs of damage (punctures, tears) before use.[7]
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during transfers of the solid, to provide an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.
Removal Technique: Use the proper glove removal technique (without touching the outer surface with bare skin) to prevent contamination.[7]
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container. Do not reuse disposable gloves.[7]
B. Body Protection
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect skin and personal clothing.
Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory. Shoes should fully cover the foot.
Respiratory Protection
Under normal laboratory conditions, all work with the solid compound should be performed in a chemical fume hood, which should make respiratory protection unnecessary.[10] However, in specific situations, such as a large spill outside of a fume hood or during maintenance of contaminated equipment, respiratory protection may be required.
For Nuisance Dust: A NIOSH-approved N95 or P95 particulate respirator may be used for low-level dust exposure.[7]
For Higher Concentrations/Emergency: A respirator with ABEKP2 (EU) or equivalent cartridges (US) should be used.[7] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.
Procedural Guide: Safe Handling from Start to Finish
Protocol for Weighing and Handling Solid 5-Amino-2-(p-tolyl)-2h-benzotriazole
Preparation: Ensure the chemical fume hood is on and operating correctly. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) within the hood.
Don PPE: Put on all required PPE in the correct order (see Donning/Doffing Diagram).
Weighing: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.
Transfer: Securely cap the primary container. Carefully transfer the weighed solid into the reaction vessel or solvent.
Initial Cleanup: Gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a damp paper towel. Dispose of the towel in the hazardous waste container.
Doff PPE: Remove PPE in the reverse order of donning, taking care not to self-contaminate.
Hygiene: Wash hands thoroughly with soap and water.
PPE Donning and Doffing Workflow
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Emergency and Disposal Plans
Spill Response
For minor spills of solid material inside a chemical fume hood:
Ensure PPE is worn.
Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.
Carefully sweep or scoop the material into a labeled hazardous waste container.[7]
Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Caption: Step-by-step procedure for responding to a minor chemical spill.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5][7]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan
All waste, including unused product, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.
Collect all waste in a clearly labeled, sealed container.[7]
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.[3][7][9]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 5-Amino-2-(p-tolyl)-2h-benzotriazole, fostering a culture of safety and ensuring the protection of all personnel.
References
Carl ROTH. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]
Sdfine. BENZOTRIAZOLE Safety Data Sheet. Retrieved from [Link]
Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
PENTA s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]
Danish Environmental Protection Agency. (2001). Environmental and Health Assessment of Benzotriazole and Tolyltriazole. Retrieved from The Danish Environmental Protection Agency.
University of Alabama at Birmingham. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
Amecha. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
INCHEM. (2001). Benzotriazole - Criteria Document for Occupational Exposure Limits. Retrieved from [Link]
DISAT Department of Applied Science and Technology. (2016). Guide to Safety in Chemical Laboratories.
Singh, S., et al. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]
Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
Pillard, D. A., et al. (2000). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental Toxicology and Chemistry.
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University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
Mabanol. (2025). SAFETY DATA SHEET - Mabanol Helium Biohyd HLP E 46. Retrieved from [Link]
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Kowalska, K., et al. (2019). Removal and transformation pathways of benzothiazole and benzotriazole in membrane bioreactors treating synthetic municipal wastewater. PubMed. Retrieved from [Link]
Gęca, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. MDPI. Retrieved from [Link]